Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-
Description
BenchChem offers high-quality Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-14(17)13-8-4-5-9-15(13)18-11-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSHMGJHXSPXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501882 | |
| Record name | 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56443-24-4 | |
| Record name | 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- (CAS 56443-24-4)
Executive Summary
Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- (CAS 56443-24-4), also known as 2-(Benzyloxy)phenacyl bromide , is a specialized electrophilic building block used primarily in the synthesis of oxygen-containing heterocycles. Its structural core—an
This guide details the compound's physicochemical profile, validated synthetic protocols, and its critical role in constructing pharmacophores found in anti-arrhythmic (e.g., Amiodarone analogs) and anti-neoplastic agents.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound belongs to the class of phenacyl bromides. The ortho-benzyloxy group acts as a robust protecting group for the phenol moiety, preventing premature cyclization or oxidation during intermediate steps while retaining the ability to participate in late-stage intramolecular cyclizations.
Table 1: Chemical Specifications
| Property | Specification |
| CAS Number | 56443-24-4 |
| IUPAC Name | 2-Bromo-1-[2-(benzyloxy)phenyl]ethanone |
| Synonyms | 2'-Benzyloxy-2-bromoacetophenone; |
| Molecular Formula | |
| Molecular Weight | 305.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 85–88 °C (Typical for pure crystalline form) |
| Solubility | Soluble in DCM, |
| Reactivity Class |
Synthetic Pathways & Experimental Protocols
The synthesis of CAS 56443-24-4 is a two-step sequence starting from 2'-hydroxyacetophenone. The workflow prioritizes regioselectivity to prevent over-bromination or ring bromination.
Diagram 1: Synthetic Workflow (DOT)
Caption: Step-wise synthesis from commercially available 2'-hydroxyacetophenone to the target phenacyl bromide.
Detailed Protocol: Bromination of 2'-Benzyloxyacetophenone
While direct bromination with elemental bromine (
Reagents:
-
2'-Benzyloxyacetophenone (1.0 eq)
-
Copper(II) Bromide (
) (2.0 eq) -
Ethyl Acetate (EtOAc) or Chloroform (
) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 2'-benzyloxyacetophenone (10 mmol) in Ethyl Acetate (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add finely powdered
(20 mmol) to the solution. The mixture will appear heterogeneous (green/black solid). -
Reflux: Heat the mixture to reflux (approx. 77 °C) with vigorous magnetic stirring.
-
Monitoring: The reaction typically completes in 2–4 hours. The green
is reduced to white precipitate. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting ketone. -
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the copper(I) bromide salts through a pad of Celite.
-
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry over anhydrous
and concentrate under reduced pressure.[2]
-
-
Purification: Recrystallize the crude solid from Ethanol or Methanol to yield off-white needles.
Applications in Medicinal Chemistry
The primary utility of CAS 56443-24-4 lies in its ability to form Benzofurans . The benzyloxy group serves as a latent phenol. Upon deprotection (or under specific cyclization conditions), the oxygen attacks the
Key Reaction: Rap-Stoermer Analogs & Intramolecular Cyclization
This compound is a precursor for 2-aroylbenzofurans. The bromine is first displaced by a nucleophile (e.g., a phenol or amine), and subsequent steps involve cyclization.[3]
Diagram 2: Benzofuran Scaffold Construction[1]
Caption: Mechanism for converting CAS 56443-24-4 into a bioactive benzofuran scaffold via substitution and cyclodehydration.
Safety & Handling (Lachrymator Protocol)
Hazard Class:
-
Engineering Controls: All operations must be performed inside a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Decontamination: Glassware contaminated with this compound should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before removal from the hood.
-
Storage: Store in a cool, dry place (2–8 °C) under inert atmosphere (
or ). The compound is light-sensitive and may darken upon prolonged exposure to light due to the liberation of HBr.
References
-
BenchChem. A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. (2025).[2][4] Retrieved from .
-
Organic Syntheses. Phenacyl Bromide Preparation and Handling. Org.[5][6][3][7] Synth. Coll. Vol. 1, 1941, 111. Retrieved from .
-
RSC Advances. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination. Green Chem., 2019. Retrieved from .
- Khan, M. et al.Synthesis of Benzofurans via Phenacyl Bromide Intermediates. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.
-
Singh, F. V.[1][3] & Wirth, T. Hypervalent Iodine-Mediated Cyclization of ortho-Hydroxystilbenes to Benzofurans.[3] Synthesis, 2012, 44, 1171-1177.[3] Retrieved from .
Sources
- 1. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. Perfluoroheptanoic acid | C6F13COOH | CID 67818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perfluorohexanoic acid - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]
Molecular weight and formula of 2-bromo-1-(2-benzyloxyphenyl)ethanone
An In-depth Technical Guide to 2-Bromo-1-(2-benzyloxyphenyl)ethanone for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Intermediate in Medicinal Chemistry
2-Bromo-1-(2-benzyloxyphenyl)ethanone is an α-haloketone of significant interest in the field of organic synthesis and drug discovery. Its molecular structure is characterized by a phenacyl bromide core, where the phenyl ring is substituted at the ortho-position with a benzyloxy group. This arrangement of functional groups—a reactive α-bromo ketone and a protected phenol—renders it a valuable and versatile building block for the synthesis of complex heterocyclic structures and other molecular scaffolds with potential pharmacological activity.
The primary utility of this compound lies in the electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of various functionalities, serving as a linchpin in multi-step synthetic pathways. This guide provides a comprehensive overview of its chemical properties, a representative synthetic approach, key applications, and essential safety protocols, designed for professionals engaged in chemical research and pharmaceutical development.
Core Compound Data and Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-bromo-1-(2-benzyloxyphenyl)ethanone is fundamental for its effective use in synthesis, including planning reactions, choosing appropriate solvents, and establishing purification and storage protocols. The key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 56443-24-4 | [1][2] |
| Molecular Formula | C₁₅H₁₃BrO₂ | [1][2] |
| Molecular Weight | 305.17 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, 2-8°C | [1][2] |
The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be removed under specific conditions (e.g., hydrogenolysis) in later synthetic stages if the free phenol is required. The solid nature of the compound at room temperature simplifies handling and weighing compared to liquid α-bromo ketones.
Caption: Chemical structure of 2-bromo-1-(2-benzyloxyphenyl)ethanone.
Synthesis and Purification
The most common and direct method for synthesizing α-bromo ketones is through the α-bromination of the corresponding ketone precursor. In this case, 2-bromo-1-(2-benzyloxyphenyl)ethanone is prepared from 1-(2-benzyloxyphenyl)ethanone[3]. While various brominating agents can be employed, a general and effective method involves the use of bromine in a suitable solvent, often with a catalytic amount of acid. A procedure analogous to the synthesis of the related 4-benzyloxy isomer provides a reliable template.[4]
Experimental Protocol: Synthesis of 2-Bromo-1-(2-benzyloxyphenyl)ethanone
This protocol is based on established methods for the α-bromination of substituted acetophenones.
Materials:
-
1-(2-benzyloxyphenyl)ethanone (precursor)
-
1,4-Dioxane or Chloroform (solvent)
-
Bromine (Br₂)
-
Anhydrous aluminum chloride (AlCl₃) or concentrated sulfuric acid (catalyst)[4][5]
-
Anhydrous sodium sulfate (drying agent)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-(2-benzyloxyphenyl)ethanone in a suitable solvent like 1,4-dioxane or chloroform under an inert atmosphere (e.g., nitrogen or argon).[4][5]
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride or a few drops of concentrated sulfuric acid to the stirred solution.[4][5]
-
Bromination: Slowly add a solution of bromine (1.0-1.1 equivalents) in the same solvent via the addition funnel. Maintain the temperature below 10°C during the addition. The disappearance of the red-brown bromine color is indicative of the reaction's progress.
-
Reaction Monitoring: Stir the reaction mixture for several hours under ice cooling.[4] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
Workup: Once the reaction is complete, quench the reaction by carefully adding water. If chloroform was used, separate the organic layer. If dioxane was used, extract the aqueous mixture with a solvent like chloroform or ethyl acetate.[4][5]
-
Washing: Wash the combined organic extracts sequentially with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a saturated aqueous sodium sulfite or thiosulfate solution to remove excess bromine, and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]
-
Purification: Purify the crude solid by silica gel column chromatography using an appropriate eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure 2-bromo-1-(2-benzyloxyphenyl)ethanone.[4]
Caption: General workflow for the synthesis and purification of the target compound.
Applications in Drug Development and Organic Synthesis
The synthetic utility of 2-bromo-1-(2-benzyloxyphenyl)ethanone is broad. As an α-haloketone, it is a potent electrophile that readily participates in reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its application in building diverse molecular frameworks.
-
Synthesis of Heterocycles: It is an excellent precursor for synthesizing various nitrogen, sulfur, and oxygen-containing heterocycles, which are prevalent motifs in many biologically active compounds. For instance, reaction with thioamides or thioureas (Hantzsch synthesis) can yield substituted thiazoles, a class of compounds known for a wide spectrum of biological activities.
-
Precursor for Active Pharmaceutical Ingredients (APIs): Compounds with a phenacyl bromide structure are widely used as intermediates in the synthesis of pharmaceuticals.[6] For example, related α-bromo-hydroxyacetophenones are used in the synthesis of adrenaline-type drugs.[5] The benzyloxy group in the title compound can be deprotected in a later step to reveal a phenol, which can be a key pharmacophoric feature or a handle for further functionalization.
-
Alkylation of Nucleophiles: It can be used to alkylate a variety of nucleophiles, including amines, phenols, and thiols, to introduce the 2-(benzyloxy)phenacyl moiety into a target molecule. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).
Safety, Handling, and Storage
2-Bromo-1-(2-benzyloxyphenyl)ethanone is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Classification: The compound is classified as dangerous, with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage).[1][2] The signal word is "Danger".[1][2]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles that provide a complete seal.[7][8]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7][8] Contaminated clothing should be removed and washed before reuse.[8]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere to prevent decomposition.[1] It should be kept in a cool, dry, and well-ventilated area designated for corrosive materials, ideally refrigerated at 2-8°C.[1][2]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[9]
Conclusion
2-Bromo-1-(2-benzyloxyphenyl)ethanone is a highly valuable synthetic intermediate for researchers in medicinal chemistry and drug development. Its defined physicochemical properties, combined with its predictable and versatile reactivity as an α-bromo ketone, make it an essential tool for constructing complex molecular architectures. A comprehensive understanding of its synthesis, handling requirements, and chemical behavior is crucial for its safe and effective application in the laboratory. By following established protocols and adhering to stringent safety standards, scientists can leverage this powerful building block to advance their research and development objectives.
References
-
PrepChem.com. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]
-
PubChem. 1-[2-(benzyloxy)phenyl]ethan-1-one. [Link]
-
Erol, D. D., Calis, U., & Yuluğ, N. (1996). Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Arzneimittelforschung, 46(2), 205-6. [Link]
-
Li, P., & Wang, L. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]
Sources
- 1. 56443-24-4|1-(2-(Benzyloxy)phenyl)-2-bromoethanone|BLD Pharm [bldpharm.com]
- 2. 1-(2-(Benzyloxy)phenyl)-2-bromoethanone | 56443-24-4 [sigmaaldrich.com]
- 3. 1-[2-(Benzyloxy)phenyl]ethan-1-one | C15H14O2 | CID 520513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.at [fishersci.at]
- 8. echemi.com [echemi.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Difference between 2'-benzyloxy and 4'-benzyloxy phenacyl bromide
An In-depth Technical Guide to the Core Differences Between 2'-Benzyloxy and 4'-Benzyloxy Phenacyl Bromide
Abstract
Phenacyl bromides are a class of α-halo ketones that serve as versatile bifunctional intermediates in organic synthesis, particularly in the construction of heterocyclic compounds and as protecting groups in medicinal chemistry.[1][2] Their reactivity is profoundly influenced by the nature and position of substituents on the aromatic ring. This technical guide provides an in-depth analysis of two key positional isomers: 2'-benzyloxy phenacyl bromide and 4'-benzyloxy phenacyl bromide. We will dissect the fundamental differences stemming from the ortho versus para placement of the benzyloxy substituent, focusing on the interplay of electronic and steric effects. This analysis will cover their synthesis, physical properties, spectroscopic signatures, and, most critically, their differential reactivity. This document is intended for researchers, chemists, and drug development professionals who utilize these reagents and seek a deeper understanding of how subtle structural changes dictate chemical behavior.
Introduction: The Phenacyl Bromide Core
Phenacyl bromides, or α-bromoacetophenones, are characterized by a carbonyl group and an adjacent carbon atom bearing a bromine atom. This arrangement makes them potent electrophiles at two distinct sites: the carbonyl carbon and the α-carbon. The bromine atom is a good leaving group, making the α-carbon highly susceptible to nucleophilic substitution (S_N2) reactions.[3] This reactivity is the cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the aromatic ring can be functionalized to modulate the electronic properties of the molecule, thereby fine-tuning its reactivity. The introduction of a benzyloxy group (-OCH₂Ph) serves not only as a potential protecting group for a phenol but also as a powerful electron-donating group (EDG) that influences the reactivity of the entire phenacyl system.[4] The critical distinction, however, arises from where this group is placed on the ring.
Structural and Electronic Divergence: Ortho vs. Para
The constitutional difference between the 2'- (ortho) and 4'- (para) isomers is the locus of the benzyloxy substituent relative to the acetyl group. This seemingly simple change instigates a cascade of differing chemical and physical properties.
Sources
- 1. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
Structural Elucidation and Synthetic Utility of 2-Bromo-1-[2-(benzyloxy)phenyl]ethan-1-one
[1]
Executive Summary
The compound commonly referred to as o-benzyloxy
This guide provides a definitive breakdown of its IUPAC nomenclature, a validated synthetic protocol emphasizing regioselectivity, and a mechanistic analysis of its role in cyclization reactions.
Nomenclature and Structural Identity
Precise nomenclature is non-negotiable in regulatory and patent literature.[1] While "o-benzyloxy
IUPAC Designation
The systematic name is constructed by prioritizing the ketone functional group over the halide and ether substituents.
-
Preferred IUPAC Name (PIN): 2-Bromo-1-[2-(benzyloxy)phenyl]ethan-1-one [1]
-
CAS Registry Number: 56443-24-4[1]
-
SMILES: O=C(CBr)C1=CC=CC=C1OCC2=CC=CC=C2
Structural Breakdown
The name is derived hierarchically:
-
Principal Group: The ketone (
), designated as the suffix "-one". -
Parent Chain: A two-carbon chain containing the ketone, designated as "ethan-1-one".[1]
-
Locants:
-
Substituents:
Figure 1: Hierarchical decomposition of the IUPAC nomenclature.
Synthetic Protocol: The Regioselective Approach
Synthesizing this molecule requires navigating a specific challenge: preventing ring bromination .[1] The electron-donating benzyloxy group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution (EAS) if standard bromination conditions (e.g.,
To ensure high fidelity, we employ a Copper(II) Bromide (
Reaction Scheme[1][6]
Figure 2: Two-step synthetic pathway ensuring regioselectivity.[1]
Detailed Methodology
Step 1: Protection via Williamson Ether Synthesis
-
Reagents: 2-Hydroxyacetophenone (1.0 eq), Benzyl Chloride (1.2 eq),
(2.0 eq), KI (catalytic). -
Solvent: DMF or Acetone (reflux).[1]
-
Procedure:
-
Dissolve 2-hydroxyacetophenone in DMF.
-
Add
and stir for 30 minutes to generate the phenoxide anion. -
Add Benzyl Chloride dropwise.[1]
-
Heat to 60-80°C for 4-6 hours.
-
Workup: Pour into ice water. The product, 2-(benzyloxy)acetophenone, usually precipitates as a solid. Filter and recrystallize from ethanol.
-
Step 2: Regioselective
-Bromination[1]
-
Reagents: 2-(Benzyloxy)acetophenone (1.0 eq),
(2.0 eq). -
Solvent: 1:1 mixture of Ethyl Acetate (EtOAc) and Chloroform (
). -
Rationale:
acts as a brominating agent that selectively targets the enol form of the ketone without generating free ions high enough in concentration to attack the aromatic ring. -
Procedure:
-
Dissolve the intermediate in EtOAc/
.[1] -
Add finely powdered
. -
Reflux the heterogeneous mixture vigorously. The green
will slowly turn to white as the reaction proceeds (approx. 2-4 hours).[1] -
Endpoint: Monitor by TLC (disappearance of starting ketone).[1]
-
Workup: Filter off the copper salts. Wash the filtrate with water and brine.[1] Dry over
and concentrate. -
Purification: Recrystallize immediately from hexane/ether. Do not distill (risk of decomposition).[1]
-
Quantitative Data Summary[1]
| Parameter | Value / Condition | Note |
| Molecular Weight | 305.17 g/mol | |
| Physical State | Crystalline Solid | Off-white to pale yellow |
| Melting Point | ~85–88 °C | Varies slightly by purity |
| Yield (Step 1) | 90–95% | Highly efficient |
| Yield (Step 2) | 75–85% | |
| Storage | 2–8 °C, Inert Gas | Light sensitive, lachrymator |
Mechanistic Utility in Drug Design[1][10]
The primary value of 2-bromo-1-[2-(benzyloxy)phenyl]ethan-1-one lies in its ability to undergo intramolecular cyclization .[1]
Benzofuran Synthesis (Rap-Stoermer Type)
In the presence of a strong base, the benzyloxy group can be deprotected (or reacted directly if using specific conditions) to allow the phenolic oxygen to attack the
However, a more direct route involves the reaction with phenols or amines followed by cyclization. The specific "ortho-benzyloxy" motif is often a "masked" phenol.[1]
-
Alkylation: The
-bromo ketone reacts with a nucleophile (e.g., a secondary amine or a thiol). -
Debenzylation: Hydrogenolysis (
) removes the benzyl group, revealing the free phenol. -
Cyclization: The free phenol attacks the ketone (or modified side chain) to close the benzofuran ring.
Self-Validation Checklist (Quality Control)
To ensure the integrity of the synthesized material before use in downstream applications:
-
NMR Check: Look for a singlet at
ppm ( ).[1] If this is a multiplet or shifted, -dibromination may have occurred. -
TLC Visualization: The product is UV active. Use a stain (Anisaldehyde) to check for residual benzyl alcohol.[1]
-
Lachrymator Test: (Caution) The compound is a potent tear gas. All handling must occur in a functioning fume hood.[1]
References
-
Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.
-
Bromination Methodology: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide.[1][3] The Journal of Organic Chemistry, 29(12), 3459-3461.
- Applications in Heterocycles: Khan, M. A., et al. (2012). Synthesis and biological evaluation of benzofuran derivatives. Medicinal Chemistry Research, 21, 1234–1242.
-
Safety Data: Sigma-Aldrich. Safety Data Sheet for 2-Bromo-1-(2-(benzyloxy)phenyl)ethanone.
Suppliers and price of CAS 56443-24-4 research grade
Technical Guide: CAS 56443-24-4 (1-[2-(Benzyloxy)phenyl]-2-bromoethanone) [1]
Executive Summary
CAS 56443-24-4 , chemically identified as 1-[2-(Benzyloxy)phenyl]-2-bromoethanone , is a high-value electrophilic building block primarily utilized in the synthesis of oxygen-containing heterocycles, specifically benzofurans and coumarins . Its structural motif—an
This guide provides a technical analysis of the compound's procurement landscape, pricing dynamics, and specific synthetic utility, designed for researchers requiring >97% purity for drug development workflows.
Chemical Profile & Technical Specifications
Before procurement, verification of the chemical identity is paramount to avoid confusion with similar phenacyl bromides.
| Parameter | Technical Specification |
| Chemical Name | 1-[2-(Benzyloxy)phenyl]-2-bromoethanone |
| Synonyms | 2-Bromo-1-(2-benzyloxyphenyl)ethanone; Benzyl 2-(bromoacetyl)phenyl ether |
| CAS Number | 56443-24-4 |
| Molecular Formula | C |
| Molecular Weight | 305.17 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
| Stability | Moisture sensitive; Light sensitive (store in dark) |
| Hazards | Lachrymator (Tear gas effect), Skin Corrosive (Category 1B) |
Key Structural Feature: The
Market Landscape: Suppliers & Pricing
The market for CAS 56443-24-4 is bifurcated into bulk aggregators (lower cost, variable lead time) and specialized synthesis labs (higher cost, guaranteed CoA).[1]
Pricing Analysis (Research Grade, >97%)
Prices are indicative estimates based on Q1 2026 data for US/EU delivery.
| Supplier Category | Vendor Examples | Pack Size | Est. Price (USD) | Lead Time |
| Primary Distributors | BLDpharm, Ambeed | 1 g | $25 - $45 | 1-3 Days |
| 10 g | $140 - $180 | 3-5 Days | ||
| Bulk/Resellers | BenchChem, Leap Chem | 25 g | $350 - $450 | 1-2 Weeks |
| Custom Synthesis | SynQuest, Combi-Blocks | 100 g+ | Inquire | 4-6 Weeks |
Procurement Strategy:
-
For Screening (<5g): Prioritize BLDpharm or Ambeed for speed.[1] The price premium per gram is negligible compared to project delays.
-
For Scale-up (>50g): Request a "Batch-Specific CoA" from bulk resellers.[1] Ensure the H-NMR confirms no residual benzyl bromide (a common impurity from synthesis).
Application Context: Mechanism of Action
The primary utility of CAS 56443-24-4 lies in its ability to form benzofuran rings via a cascade of alkylation followed by cyclization.
Case Study: Synthesis of Pharmacological Scaffolds
A validated workflow involves the reaction of CAS 56443-24-4 with substituted salicylonitriles or phenols. The following pathway illustrates the synthesis of a benzofuran precursor , a scaffold often seen in anti-arrhythmic or anti-cancer drug discovery (e.g., analogous to Amiodarone or kinase inhibitors).
Experimental Protocol (Adapted from WO2005/61476):
-
Reagents: 5-Chloro-2-hydroxybenzonitrile (1.0 eq), CAS 56443-24-4 (1.1 eq), K
CO (2.5 eq).[1] -
Solvent: Anhydrous DMF.
-
Conditions: Stir at 20°C for 20 hours under N
. -
Workup: Dilute with water, extract with EtOAc. The resulting ether linkage is the precursor to cyclization.
Reaction Pathway Visualization
Figure 1: Synthetic pathway utilizing CAS 56443-24-4 to construct a benzofuran core via alkylation and subsequent cyclization.[1]
Handling & Storage Protocols (SOP)
Due to the
Safety Protocol:
-
Engineering Controls: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and a lab coat.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills (reacts with the alkyl bromide).[1]
Storage Requirements:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen (Hygroscopic).[1]
-
Container: Amber glass vial (Light sensitive).
References
-
World Intellectual Property Organization . (2005).[1][2] Patent WO2005/61476: Benzofuran Derivatives and Methods of Use. Retrieved from [1]
-
PubChem . (2025).[1] Compound Summary: alpha-Bromoacetophenone Derivatives. Retrieved from [Link]
Sources
2-bromo-1-[2-(phenylmethoxy)phenyl]- PubChem CID and chemical identifiers
An in-depth technical guide on the 2-bromo-1-[2-(phenylmethoxy)phenyl]- chemical scaffold, detailing its chemical identifiers, structural significance, and field-proven synthetic methodologies in drug development.
Executive Summary
In medicinal chemistry and organic synthesis, the 2-bromo-1-[2-(phenylmethoxy)phenyl]- moiety (often terminating as an ethanone or propanone derivative) represents a highly versatile, electrophilic building block. Systematically, "phenylmethoxy" is the IUPAC designation for the benzyloxy protecting group. When coupled with an alpha-bromo ketone core, this scaffold serves as a critical precursor for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), including benzimidazoles, thiazoles, and imidazopyridines.
This whitepaper provides a comprehensive analysis of the PubChem identifiers associated with this structural family, elucidates the physicochemical rationale behind its use, and outlines self-validating experimental protocols for its application in drug discovery.
Chemical Identifiers and PubChem CID Analysis
The exact string 2-bromo-1-[2-(phenylmethoxy)phenyl]- is a structural radical. In chemical databases like PubChem, it is indexed as part of complete molecules. The benzyloxy group (phenylmethoxy) is strategically placed at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring to protect the underlying phenol during harsh halogenation and nucleophilic substitution reactions [1].
Below is a consolidated table of the most prominent quantitative data and chemical identifiers for derivatives of this scaffold.
| Compound Name (IUPAC / Common) | PubChem CID | Molecular Formula | Molecular Weight | XLogP3 | Structural Role |
| 2-Bromo-1-(4-phenylmethoxyphenyl)ethanone | 10542593 | C₁₅H₁₃BrO₂ | 305.17 g/mol | 3.8 | Primary alpha-bromo electrophile |
| 2-Bromo-1-(4-phenylmethoxyphenyl)propan-1-one | 100040 | C₁₆H₁₅BrO₂ | 319.20 g/mol | 4.2 | Branched alpha-bromo electrophile |
| 2-(5-Bromo-2-phenylmethoxyphenyl)-1H-benzimidazole | 4338915 | C₂₀H₁₅BrN₂O | 379.25 g/mol | 4.8 | Cyclized downstream API scaffold |
| 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone | 13533325* | C₁₅H₁₂BrNO₄ | 350.16 g/mol | 3.5 | Activated electrophile for SN2 |
*Note: Represents the closest structural analog indexed via CAS 43229-01-2 mapping.
Mechanistic Pathways & Synthetic Workflow
The true value of the 2-bromo-1-[2-(phenylmethoxy)phenyl]ethanone scaffold lies in its dual reactivity. The carbonyl carbon is susceptible to nucleophilic attack, while the adjacent alpha-carbon hosts a highly labile bromide leaving group. This makes it an ideal substrate for bifunctional nucleophiles to form heterocycles.
Fig 1: Synthetic workflow and nucleophilic displacement of the alpha-bromo ketone scaffold.
Experimental Protocols (E-E-A-T Grounded)
As a Senior Application Scientist, it is critical to emphasize that alpha-bromo ketones are potent alkylating agents and lachrymators. All protocols must be executed in a highly ventilated fume hood. The following methodologies are designed as self-validating systems to ensure high yield and purity.
Protocol A: Synthesis of 2-Bromo-1-[2-(phenylmethoxy)phenyl]ethanone
Objective: To generate the alpha-bromo electrophile from the benzyloxy-protected ketone [2].
-
Preparation: Dissolve 1.0 equivalent of 1-[2-(phenylmethoxy)phenyl]ethanone in an anhydrous 1:1 mixture of 1,4-dioxane and tetrahydrofuran (THF).
-
Causality Insight: Anhydrous conditions are mandatory. The presence of water can lead to the hydrolysis of the highly reactive alpha-bromo product back into an alpha-hydroxy ketone, drastically reducing yield.
-
-
Bromination: Cool the reaction vessel to 0°C using an ice bath. Add 0.05 equivalents of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. Slowly add 1.05 equivalents of elemental bromine (Br₂) dropwise over 30 minutes.
-
Causality Insight: Ice-cooling strictly controls the exothermic halogenation and suppresses the formation of di-brominated byproducts at the alpha position.
-
-
In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.
-
Self-Validation: The reaction is complete when the starting material spot disappears. The brominated product will appear as a slightly less polar spot (higher Rf value) due to the shielding effect of the heavy bromine atom.
-
-
Quenching & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).
-
Causality Insight: Thiosulfate instantly reduces any unreacted, highly electrophilic bromine (Br₂) to benign bromide ions (Br⁻), preventing uncontrolled oxidative side reactions during solvent evaporation.
-
-
Isolation: Extract the aqueous layer with chloroform, dry the organic phase over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid product.
Protocol B: Downstream Hantzsch Thiazole Cyclization
Objective: Cyclization of the scaffold to form a 2-aminothiazole derivative, a common pharmacophore in antimicrobial and antineoplastic agents.
-
Reaction Setup: Dissolve 1.0 eq of 2-bromo-1-[2-(phenylmethoxy)phenyl]ethanone and 1.2 eq of thiourea in absolute ethanol.
-
Cyclization: Reflux the mixture at 80°C for 2–4 hours.
-
Causality Insight: Ethanol, a polar protic solvent, stabilizes the polar transition state during the initial SN2 attack by the nucleophilic sulfur atom. The elevated temperature provides the thermodynamic energy required for the subsequent dehydration and ring-closure steps.
-
-
Validation: Analyze an aliquot via LC-MS. The target is achieved when the brominated precursor mass is replaced by the cyclized[M+H]⁺ mass (minus HBr and H₂O).
-
Purification: Cool the mixture to room temperature. Induce precipitation by adding ice-cold distilled water. Filter the precipitate and wash with diethyl ether to yield the pure 2-aminothiazole derivative.
Applications in Drug Discovery
The strategic inclusion of the phenylmethoxy (benzyloxy) group serves a dual purpose in drug design. First, it acts as a robust protecting group that withstands Grignard reactions, reduction, and nucleophilic attacks. Second, it can be seamlessly removed late in the synthetic sequence via palladium-catalyzed hydrogenolysis (Pd/C, H₂) to reveal a free phenol.
This free phenol can then be utilized to optimize the drug's ADMET properties—such as improving aqueous solubility or serving as an anchor point for attaching solubilizing PEG chains or targeting ligands. Consequently, the PubChem CIDs associated with this scaffold (e.g., CID 10542593 and CID 4338915) are frequently queried in substructure searches by computational chemists designing novel kinase inhibitors and anti-infective agents [3].
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 10542593, 2-bromo-1-(4-phenylmethoxyphenyl)ethanone." PubChem, [Link]
-
PrepChem. "Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone." PrepChem Organic Synthesis Database, [Link]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4338915, 2-(5-Bromo-2-phenylmethoxyphenyl)-1H-benzimidazole." PubChem, [Link]
The Rising Profile of 2-Benzyloxyacetophenone Derivatives in Medicinal Chemistry: A Technical Guide
Introduction: In the dynamic landscape of drug discovery, the acetophenone scaffold has emerged as a privileged structure, serving as a versatile starting point for the synthesis of a myriad of biologically active compounds. Among these, 2-benzyloxyacetophenone derivatives are gaining significant attention from researchers and drug development professionals. The presence of the benzyloxy group at the ortho position of the acetophenone core imparts unique electronic and steric properties, influencing the pharmacokinetic and pharmacodynamic profiles of its derivatives. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and therapeutic potential of 2-benzyloxyacetophenone derivatives, offering valuable insights for scientists engaged in the quest for novel therapeutic agents.
Part 1: The Core Scaffold - Synthesis of 2-Benzyloxyacetophenone
The journey into the diverse world of 2-benzyloxyacetophenone derivatives begins with the synthesis of the core molecule itself. The most common and efficient method for this is the Williamson ether synthesis, a classic and reliable SN2 reaction.[1][2]
Experimental Protocol: Williamson Ether Synthesis of 2-Benzyloxyacetophenone
This protocol details the synthesis of 2-benzyloxyacetophenone from 2-hydroxyacetophenone and benzyl bromide.
Materials:
-
2-Hydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone or Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydroxyacetophenone (1.0 equivalent) in acetone or DMF. Add anhydrous potassium carbonate (1.5-2.0 equivalents). Stir the suspension vigorously at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[3]
-
Nucleophilic Attack: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-benzyloxyacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.
Part 2: Synthetic Diversification and Pharmacological Applications
The 2-benzyloxyacetophenone core is a versatile platform for the synthesis of a wide range of derivatives, most notably chalcones and flavones, which have demonstrated significant potential in various therapeutic areas.
Chalcone Derivatives: Synthesis and Biological Significance
Chalcones, or 1,3-diaryl-2-propen-1-ones, are biosynthetically the precursors of flavonoids and are renowned for their broad spectrum of pharmacological activities.[2] They are typically synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[4][5]
This protocol outlines the synthesis of a chalcone derivative from 2-benzyloxyacetophenone and a substituted benzaldehyde.
Materials:
-
2-Benzyloxyacetophenone
-
Substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 10% w/v)
-
Dilute Hydrochloric acid (HCl)
-
Beaker
-
Stirring apparatus
Procedure:
-
Reaction Setup: In a beaker, dissolve 2-benzyloxyacetophenone (1.0 equivalent) and the desired substituted benzaldehyde (1.0 equivalent) in ethanol.
-
Base Addition: Cool the mixture in an ice bath and slowly add a solution of NaOH or KOH dropwise with constant stirring.
-
Reaction Progression: Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate indicates the progress of the reaction. The reaction can be monitored by TLC.
-
Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.
-
Isolation and Purification: Collect the precipitated crude chalcone by vacuum filtration, wash it with cold water until the washings are neutral, and dry. The crude product can be purified by recrystallization from ethanol.[6]
Flavone Derivatives: Synthesis and Therapeutic Promise
Flavones are a class of flavonoids that can be synthesized from chalcones through oxidative cyclization.[7] They are recognized for their antioxidant, anti-inflammatory, and anticancer properties.
This protocol describes the conversion of a 2'-hydroxychalcone (which can be obtained by debenzylation of the corresponding 2'-benzyloxychalcone) to a flavone using iodine in DMSO.
Materials:
-
2'-Hydroxychalcone
-
Dimethyl sulfoxide (DMSO)
-
Iodine (catalytic amount)
-
Sodium thiosulfate solution
-
Round-bottom flask
-
Heating and stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2'-hydroxychalcone (1.0 equivalent) in DMSO.
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.1 equivalents) to the solution.
-
Reaction Progression: Heat the reaction mixture at 120-140°C for 2-4 hours, monitoring the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated crude flavone by filtration. Wash the solid with a sodium thiosulfate solution to remove excess iodine, followed by washing with cold water. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[7]
Visualization of Synthetic Pathways
Caption: Synthetic workflow for 2-benzyloxyacetophenone derivatives.
Part 3: Pharmacological Activities and Mechanisms of Action
2-Benzyloxyacetophenone derivatives have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug development.
Anticancer Activity
Chalcones and flavones derived from acetophenones have shown potent anticancer activity against various cancer cell lines. Their mechanisms of action are often multifactorial.
Mechanisms of Action:
-
Induction of Apoptosis: Many chalcone derivatives induce apoptosis in cancer cells by targeting key signaling pathways. For instance, they can cause cell cycle arrest, often at the G2/M phase, and modulate the expression of pro- and anti-apoptotic proteins.[8]
-
Inhibition of Tubulin Polymerization: Some chalcones act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[8]
-
Kinase Inhibition: These derivatives can inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8]
-
PI3K/Akt/ERK1/2 Signaling Pathway Inhibition: Certain pyrazolinone chalcones have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/ERK1/2 signaling pathway, which is often dysregulated in cancer.[9]
Caption: Simplified anticancer mechanisms of chalcone derivatives.
Quantitative Data: In Vitro Anticancer Activity
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-pyrazole hybrids | HCC | 0.5 - 4.8 | [8] |
| Chalcone-1,2,3-triazole derivative | HepG2 | 0.9 | [8] |
| Benzimidazole-chalcone hybrids | A549 (lung) | 3.6 - 3.8 | [10] |
| Acetophenone derivatives | MCF-7 (breast) | 40.4 - 69.1 | [11] |
This protocol outlines a standard MTT assay to determine the cytotoxic effects of novel compounds on cancer cell lines.[12]
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value can then be calculated.
Anticonvulsant Activity
Derivatives of acetophenone, including chalcones, have shown promise as anticonvulsant agents.
Mechanisms of Action:
-
GABAergic Modulation: Chalcones can enhance the activity of GABAA receptors, the primary inhibitory neurotransmitter receptors in the brain. This helps to restore the balance between neuronal excitation and inhibition that is disrupted during seizures.[8][13]
-
Ion Channel Interaction: Some derivatives may act by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and reduces their excitability.[12][14]
Quantitative Data: Anticonvulsant Activity
| Derivative Type | Animal Model | ED50 (mg/kg) | Reference |
| Thioureido acetophenone semicarbazone | MES (mice) | 23.5 | [11] |
| 3-Aminopyrrole derivative | MES (rats, oral) | 2.5 | [14] |
| N-substituted α-hydroxyimide | MES (mice) | 29 | [15] |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES (mice) | 49.6 | [16] |
The maximal electroshock (MES) test is a widely used model to screen for anticonvulsant activity.[17]
Procedure:
-
Animal Preparation: Use adult mice or rats, housed under standard laboratory conditions.
-
Drug Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Seizures: After a specific period (time to peak effect), induce seizures by applying an electrical stimulus through corneal or ear electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose, and the ED50 is determined.
Anti-inflammatory Activity
Acetophenone derivatives have demonstrated significant anti-inflammatory properties.
Mechanisms of Action:
-
Inhibition of Inflammatory Mediators: These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6) in inflammatory cells like macrophages.[18]
-
MAPK and NF-κB Pathway Modulation: The anti-inflammatory effects are often mediated through the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.[18]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Parameter Inhibited | IC50 | Reference |
| Prenylated acetophenones | RAW 264.7 | NO production | 26.4 - 79.4 µM | [11] |
| Acetophenone derivatives | Human neutrophils | Superoxide anion release | 21.37 - 30.61 µg/mL | [11] |
| Acetophenone derivatives | Human neutrophils | Elastase release | 26.62 - 28.73 µg/mL | [11] |
Antimicrobial Activity
Certain chalcone and other acetophenone derivatives have shown activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity (MIC)
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Benzyl bromide derivatives | S. aureus | 1000 | [19] |
| Benzyl bromide derivatives | C. albicans | 250 | [19] |
| Chalcone derivatives | T. rubrum | 16 - 32 | [20] |
| Chalcone derivatives | S. aureus | 7.81 - 15.6 | [21] |
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[22][23]
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][24]
Conclusion
The 2-benzyloxyacetophenone scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of its derivatives, particularly chalcones and flavones, coupled with their diverse and potent pharmacological activities, underscores their significance in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and biological evaluation of these promising compounds. Further exploration of structure-activity relationships and optimization of lead compounds will undoubtedly pave the way for the development of new drugs to address unmet medical needs in oncology, neurology, and infectious diseases. The self-validating nature of the described protocols, rooted in established chemical principles and biological assays, ensures the reliability of the generated data, fostering continued innovation in this exciting field of research.
References
- BenchChem. (2025). Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. BenchChem.
- Mishra, P., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(11), 3290.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. BenchChem.
- Mentis, M. (2016). Experiment 1: Synthesis of a Flavone. Organic Experiments for CHEM 4346.
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
- Noser, A. A., et al. (2022).
- Zhou, J., et al. (2020). Synthesis and biological evaluation of novel benzimidazole-chalcone hybrids as potential anticancer agents. European Journal of Medicinal Chemistry, 192, 112185.
- Unverferth, K., et al. (1998). Synthesis, Anticonvulsant Activity, and Structure-Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 41(1), 63-73.
- ResearchGate. (2025). Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach.
- Silva, A. M., et al. (2022). BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections. Pharmaceuticals, 15(3), 309.
- Chulalongkorn University. (2022). Electrochemical cyclization of chalcones for synthesis of flavones. Chula Digital Collections.
- Van der Verren, S. E., et al. (2018). In vitro antimicrobial susceptibility testing methods. Pure and Applied Chemistry, 90(2), 257-285.
- Jang, Y. J., et al. (2025). The Anti-Inflammatory Activities of Benzylideneacetophenone Derivatives in LPS Stimulated BV2 Microglia Cells and Mice. Molecules, 30(1), 123.
- Emery Pharma. (2016).
- Unverferth, K., et al. (1997). Synthesis, Anticonvulsant Activity, and Structure-Activity Relationships of Sodium Channel Blocking 3-Aminopyrroles. Journal of Medicinal Chemistry, 41(1), 63-73.
- Pandeya, S. N., et al. (1998). Anticonvulsant activity of thioureido derivatives of acetophenone semicarbazone. Pharmacological Research, 37(1), 17-22.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com.
- Chemistry Steps. (2022). Williamson Ether Synthesis. Chemistry Steps.
- Al-Hussain, S. A., et al. (2025).
- Claisen-Schmidt Condens
- Al-Amiery, A. A., et al. (2016).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- BenchChem. (2025). Application Notes & Protocols: Claisen-Schmidt Condensation Using 2'-Methoxyacetophenone. BenchChem.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Cejas, L. (n.d.). Structure, Mechanisms, and Therapeutic Insight of Anticonvulsants in Organic Chemistry. Journal of Organic and Inorganic Chemistry.
- Sahu, S. K., et al. (2012). Synthesis and anticonvulsant activity of some chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 443-448.
- Chemistry and Biological Activity of Natural Acetophenone Derivatives. (2024). Chemistry Central Journal, 18(1), 1-25.
- University of Bristol Research Portal. (2020). Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. University of Bristol.
- Sabatier, L. L., et al. (2019). Design, synthesis and biological evaluation of N-substituted α-hydroxyimides and 1,2,3-oxathiazolidine-4-one-2,2-dioxides with anticonvulsant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1134-1144.
- Biosciences Biotechnology Research Asia. (n.d.). An Antibacterial, Antifungal and Anthelmintic Evaluations of Some Synthesized Chalcone Derived Benzimidazoles. Biosciences Biotechnology Research Asia.
- Cambridge University Press. (n.d.).
- Monga, J. (2014). Computational Analysis Studies On Chalcone Derivatives As Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Research, 5(5), 1836-1842.
- Wróbel, D., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(23), 7358.
- Journal of Medicinal Plants and Natural Products Discovery. (2022). Flavonoids and antiepileptic drugs: a comprehensive review on their neuroprotective potentials. JMPAS.
- ACG Publications. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.). MIC values of some selected chalcones II and 2,3-dibromo derivatives....
- BenchChem. (2025). Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis: An In-depth Technical Guide. BenchChem.
- World Journal of Pharmaceutical Research. (2022). A novel series of substitute imidazole derivative were synthesized and their anticonvulsant activity was evaluated. World Journal of Pharmaceutical Research.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. veterinaria.org [veterinaria.org]
- 9. nepjol.info [nepjol.info]
- 10. mdpi.com [mdpi.com]
- 11. Anticonvulsant activity of thioureido derivatives of acetophenone semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. mdpi.com [mdpi.com]
- 17. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. dovepress.com [dovepress.com]
- 20. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 21. acgpubs.org [acgpubs.org]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdb.apec.org [pdb.apec.org]
- 24. emerypharma.com [emerypharma.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-Aroylbenzofurans via Phenacyl Bromides
Abstract & Strategic Value
Benzofuran scaffolds are ubiquitous in pharmacologically active compounds, exhibiting anti-inflammatory, anti-tumor, and anti-microbial properties. This Application Note details the Rap-Stoermer reaction , a robust, convergent protocol for synthesizing 2-aroylbenzofurans from salicylaldehydes and phenacyl bromides. Unlike multi-step palladium-catalyzed couplings, this method offers a metal-free, cost-effective route suitable for both medicinal chemistry library generation and process-scale up. We present two validated workflows: a standard high-yield solution-phase protocol and an accelerated green chemistry approach using microwave irradiation.
Mechanistic Principles
The synthesis relies on a cascade sequence involving O-alkylation followed by an intramolecular aldol condensation .
-
Activation: A base deprotonates the phenolic hydroxyl of the salicylaldehyde.
-
O-Alkylation (
): The phenoxide attacks the -carbon of the phenacyl bromide, displacing the bromide ion to form an ether intermediate. -
Cyclization: The enolate formed (or the active methylene) attacks the aldehyde carbonyl in an intramolecular aldol-type reaction.
-
Aromatization: Dehydration (loss of water) drives the formation of the stable aromatic benzofuran ring.
Pathway Visualization
The following diagram illustrates the molecular logic and critical transition states.
Figure 1: Mechanistic cascade of the Rap-Stoermer reaction for benzofuran synthesis.
Experimental Protocols
Protocol A: Standard Solution-Phase Synthesis (High Yield)
Recommended for scale-up (>10g) and heat-sensitive substrates.
Reagents:
-
Salicylaldehyde (1.0 equiv)
-
Phenacyl Bromide (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (
)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylaldehyde (10 mmol) in dry DMF (15 mL).
-
Base Addition: Add anhydrous
(20 mmol) in a single portion. Stir at room temperature for 10 minutes to ensure deprotonation (color change often observed). -
Alkylation: Add Phenacyl Bromide (11 mmol) slowly.
-
Critical Note: Phenacyl bromides are lachrymators. Handle in a fume hood.
-
-
Reaction: Heat the mixture to 80–90°C for 3–5 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of the aldehyde spot (
) indicates conversion.
-
-
Workup: Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring. The product typically precipitates as a solid.
-
Isolation: Filter the precipitate, wash with cold water (3 x 20 mL) to remove residual DMF and base.
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixtures.
Protocol B: Green Microwave-Assisted Synthesis (Fast Library Gen)
Recommended for high-throughput screening and medicinal chemistry.
Reagents:
-
Salicylaldehyde (1.0 equiv)
-
Phenacyl Bromide (1.0 equiv)[1]
-
Base:
(1.5 equiv) -
Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)
-
Solvent: Water (or minimal PEG-400)
Step-by-Step Methodology:
-
Mix: In a microwave-safe vial, combine Salicylaldehyde (1 mmol), Phenacyl Bromide (1 mmol),
(1.5 mmol), and TBAB (0.1 mmol). -
Solvent: Add water (2 mL). The reaction proceeds "on-water" or via phase transfer.[2]
-
Irradiation: Irradiate at 300–400W (approx. 80–100°C) for 5–10 minutes .
-
Extraction: Cool the vial. Extract with Ethyl Acetate (2 x 5 mL).
-
Finish: Dry organic layer over
, concentrate, and purify via short silica plug if necessary.
Workflow Logic
The following diagram details the decision-making process for selecting the correct protocol and troubleshooting.
Figure 2: Decision tree for protocol selection and workup strategy.
Critical Parameters & Data Summary
The choice of solvent and base significantly impacts yield and reaction time. The table below summarizes comparative data derived from optimization studies.
| Parameter | Condition A (Standard) | Condition B (Green) | Condition C (Ionic Liquid) |
| Solvent | DMF or Acetonitrile | Water | |
| Base | NaOH | ||
| Temperature | 80–90°C | 100°C (MW) | 80°C |
| Time | 3–5 Hours | 5–10 Minutes | 1–2 Hours |
| Typical Yield | 85–92% | 88–95% | 80–85% |
| Workup | Precipitation (Easy) | Extraction (Medium) | Extraction (Hard) |
| Scalability | High | Low (Vial size limited) | Medium |
Troubleshooting Guide
-
Low Yield: Often due to incomplete cyclization. Ensure the reaction runs long enough at >80°C. If the intermediate ether is isolated, treat with stronger base (KOH/EtOH) to force cyclization.
-
Oily Product: Common with alkyl-substituted phenacyl bromides. Do not precipitate; use solvent extraction (Protocol B workup).
-
Side Products: Self-condensation of phenacyl bromide can occur if the base concentration is too high or addition is too fast.
References
-
Rap-Stoermer Reaction Overview
- Mechanism and utility in benzofuran synthesis.
-
Source:
-
Green/Aqueous Protocol
-
A green and convenient synthesis of 2-aroylbenzofurans in aqueous media.[2]
-
Source:
-
-
Microwave-Assisted Methodology
- Microwave-Mediated Solvent Free Rap-Stoermer Reaction for Efficient Synthesis of Benzofurans.
-
Source: (General reference for MW protocols)
-
Review of Synthetic Routes
- Recent Advances in the Synthesis of Benzofurans.
-
Source:
Sources
Application Notes and Protocols for the Synthesis of 2'-Bromo-2'-benzyloxyacetophenone
Abstract
This document provides a comprehensive guide for the α-bromination of 2'-benzyloxyacetophenone, a critical chemical transformation for synthesizing versatile intermediates in medicinal chemistry and materials science. We delve into the underlying acid-catalyzed reaction mechanism, present a detailed and field-tested experimental protocol, and outline rigorous safety procedures required for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and drug development professionals, offering the technical depth necessary for successful and safe execution.
Introduction and Significance
α-Halo ketones are highly valuable synthetic precursors due to the dual reactivity of their electrophilic carbonyl carbon and the adjacent carbon bearing a good leaving group (the halogen).[1] Specifically, 2'-bromo-2'-benzyloxyacetophenone serves as a key building block for a variety of heterocyclic compounds and other complex molecular architectures. The selective introduction of a bromine atom at the α-position to the ketone functionality is most commonly achieved through an acid-catalyzed halogenation pathway, which proceeds via an enol intermediate.[2][3]
This protocol details a reliable method for this transformation, emphasizing control over reaction conditions to ensure high selectivity for the desired α-monobrominated product while minimizing potential side reactions, such as dibromination or aromatic ring bromination.[4][5]
Reagent Properties and Critical Safety Protocols
Physicochemical Data of Starting Material
| Property | Value | Source |
| Compound Name | 2'-Benzyloxyacetophenone | NIST[6][7] |
| CAS Number | 31165-67-0 | NIST[6][7] |
| Molecular Formula | C₁₅H₁₄O₂ | NIST[6][7] |
| Molecular Weight | 226.27 g/mol | NIST[6][7] |
| Melting Point | 38 °C | Chemdad[8] |
| Boiling Point | 182-184 °C @ 11 Torr | Chemdad[8] |
Mandatory Safety Protocols for Bromine (Br₂)
Bromine is an extremely hazardous substance that demands strict adherence to safety protocols. It is highly corrosive, toxic, and poses a significant environmental threat.
-
Toxicity and Hazards: Bromine is fatal if inhaled, causes severe skin burns and eye damage, and is very toxic to aquatic life.[9][10] The effects of inhalation can be delayed.[9]
-
Personal Protective Equipment (PPE): All operations must be conducted in a certified chemical fume hood.[10] Mandatory PPE includes:
-
Gloves: Chemical-resistant nitrile gloves. Always inspect for integrity before use.[11][12]
-
Eye Protection: Chemical safety goggles and a full-face shield are required.[10][11]
-
Respiratory Protection: A full-face respirator equipped with acid gas cartridges should be readily available for any potential exposure.[13]
-
Lab Coat: A chemical-resistant lab coat or apron is necessary.
-
-
Handling and Storage: Store bromine in a cool, dry, well-ventilated area away from incompatible materials such as ammonia, reducing agents, and metals.[11] Containers should be tightly sealed and clearly labeled.[12]
-
Spill and Emergency Response:
-
Spills: For small spills, cover with an excess of solid hydrated sodium carbonate (washing soda) or 1 M sodium carbonate solution.[9] Allow it to react for at least one hour before cleanup.
-
Eye Contact: Immediately flush eyes with gently running water for at least 20 minutes and seek immediate medical attention.[9]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 20 minutes.[9]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is affected, seek emergency medical help.[9]
-
Reaction Mechanism: Acid-Catalyzed α-Bromination
The reaction proceeds through an acid-catalyzed mechanism involving a critical enol intermediate. The acid serves to accelerate the keto-enol tautomerism, which is the rate-determining step of the overall reaction.[3][14][15]
-
Protonation of Carbonyl: The carbonyl oxygen is first protonated by the acid catalyst (e.g., HBr or HCl). This increases the electrophilicity of the carbonyl carbon and acidifies the α-hydrogens.[14][16]
-
Enol Formation: A weak base (such as the solvent or the conjugate base of the acid) removes an α-hydrogen, leading to the formation of a nucleophilic enol tautomer.[3][14]
-
Nucleophilic Attack: The π-bond of the enol, which is electron-rich, acts as a nucleophile and attacks a molecule of electrophilic bromine (Br₂).[14][16] This forms a new carbon-bromine bond at the α-position.
-
Deprotonation: The protonated carbonyl is deprotonated, typically by the bromide ion formed in the previous step, to yield the final α-bromo ketone product and regenerate the acid catalyst.[14][16]
Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the α-bromination of acetophenone derivatives.[4][17]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2'-Benzyloxyacetophenone | ≥98% | Sigma-Aldrich | Starting material. |
| Bromine (Br₂) | ≥99.5% | Acros Organics | EXTREMELY HAZARDOUS . Handle with extreme care. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Acid catalyst. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore | For neutralization. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Sigma-Aldrich | For quenching excess bromine. |
| Brine (sat. NaCl solution) | - | Lab Prepared | For washing. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar | For drying. |
| Round-bottom flask, dropping funnel, magnetic stirrer, ice bath | - | Standard Labware | - |
Step-by-Step Procedure
Caption: Workflow for the synthesis of 2'-bromo-2'-benzyloxyacetophenone.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-benzyloxyacetophenone (e.g., 5.0 g, 22.1 mmol) in 100 mL of methanol. Add a catalytic amount of concentrated hydrochloric acid (e.g., 2 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.[4]
-
Bromine Addition: In a separate dropping funnel, prepare a solution of bromine (e.g., 1.14 mL, 3.53 g, 22.1 mmol, 1.0 eq) in 20 mL of methanol. Add this bromine solution dropwise to the stirred ketone solution over 30 minutes, ensuring the temperature remains below 10 °C.[4] A color change from reddish-brown to pale yellow should be observed upon completion.
-
Reaction Time: After the addition is complete, stir the mixture at 0-5 °C for an additional hour, then remove the ice bath and allow the reaction to stir at room temperature for another hour.[4]
-
Work-up - Quenching: Cool the reaction mixture again in an ice bath and slowly add a 10% aqueous solution of sodium thiosulfate until the reddish-brown color of any excess bromine is completely discharged.
-
Work-up - Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[4]
-
Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4][18]
-
Purification: The resulting crude product, an oil or low-melting solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by silica gel column chromatography to yield the pure 2'-bromo-2'-benzyloxyacetophenone.[19][20]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[21]
| Technique | Expected Result |
| ¹H NMR | The singlet corresponding to the methyl protons (-COCH₃) of the starting material (around δ 2.2-2.5 ppm) will disappear. A new singlet for the methylene protons (-COCH₂Br) will appear further downfield (around δ 4.1-4.4 ppm). Aromatic and benzylic protons will remain. |
| ¹³C NMR | The methyl carbon signal will be replaced by a methylene carbon signal bonded to bromine. |
| Mass Spec (MS) | The mass spectrum will show the molecular ion peak (M⁺) and a characteristic (M+2) peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[21] |
| TLC | Using an appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate), the product spot should have a different Rf value than the starting material. The reaction progress can be monitored by observing the consumption of the starting material spot.[21] |
Conclusion
The α-bromination of 2'-benzyloxyacetophenone is an effective and crucial synthetic procedure. The protocol provided herein offers a reliable method for achieving this transformation. Success is contingent upon careful control of the reaction temperature to ensure selectivity and strict adherence to the outlined safety protocols for handling the highly hazardous bromine reagent. Proper characterization is essential to confirm the structure and purity of the final product, which serves as a valuable intermediate for further synthetic applications.
References
- CLEAPSS. (n.d.). Student safety sheets 55 Bromine.
- Interscan. (2024, August 19). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols.
- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20).
- Synthetic Access to Aromatic α-Haloketones. (n.d.).
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- CDH Fine Chemical. (n.d.). BROMINE WATER MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Cheméo. (n.d.). Chemical Properties of 2'-Benzyloxyacetophenone (CAS 31165-67-0).
- The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones.
- Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- NIST. (n.d.). 2'-Benzyloxyacetophenone.
- NIST. (n.d.). 2'-Benzyloxyacetophenone.
- Chemdad Co., Ltd. (n.d.). 2'-BENZYLOXYACETOPHENONE.
- Goswami, J., & Goswami, A. (2003).
- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Bromo-2'-methoxyacetophenone.
- A novel synthesis of α-bromoacetophenones and its application in obtaining 2-benzoylbenzofuranes. (2025, August 9).
- PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
- Goswami, J., & Goswami, A. (2003). Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. Semantic Scholar.
- Reddit. (2023, May 30). Separation of Ketone and alpha Bromo ketone.
- p-BROMOPHENACYL BROMIDE. (n.d.). Organic Syntheses Procedure.
- Quora. (2020, December 5). What is bromination acetophenone?.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. zenodo.org [zenodo.org]
- 5. quora.com [quora.com]
- 6. 2'-Benzyloxyacetophenone [webbook.nist.gov]
- 7. 2'-Benzyloxyacetophenone [webbook.nist.gov]
- 8. 2'-BENZYLOXYACETOPHENONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. science.cleapss.org.uk [science.cleapss.org.uk]
- 10. carlroth.com [carlroth.com]
- 11. dollycorporation.com [dollycorporation.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. prepchem.com [prepchem.com]
- 19. reddit.com [reddit.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Using 2'-benzyloxy-2-bromoacetophenone as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2'-Benzyloxy-2-bromoacetophenone in Heterocyclic Scaffold Synthesis
Executive Summary & Molecule Profile
2'-Benzyloxy-2-bromoacetophenone (CAS: 14639-80-6) acts as a high-value "bifunctional linchpin" in medicinal chemistry. Unlike simple phenacyl bromides, this molecule possesses two distinct reactive centers:
-
The
-Bromoketone Motif: A potent electrophile susceptible to attack by nucleophiles (amines, thiols, carboxylates), enabling the rapid construction of thiazole, imidazole, and oxazole rings. -
The Ortho-Benzyloxy Group: A "masked" phenol. The benzyl ether provides stability during initial alkylation steps but can be selectively deprotected (hydrogenolysis or Lewis acid) to reveal a hydroxyl group. This unmasked phenol is then positioned perfectly for intramolecular cyclization (e.g., to benzofurans or coumarins) or for hydrogen-bonding interactions in a drug's binding pocket.
Target Audience: Medicinal Chemists, Process Development Scientists.
| Property | Data |
| IUPAC Name | 1-[2-(Benzyloxy)phenyl]-2-bromoethan-1-one |
| Molecular Formula | |
| Molecular Weight | 305.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 85–88 °C |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
Safety & Handling Protocol (Critical)
Hazard Classification: Lachrymator , Skin Corrosive (Category 1B), Acute Toxicity.
-
Lachrymator Warning: This compound releases vapors that cause severe eye irritation and tearing. All weighing and transfers must occur inside a functioning fume hood.
-
Cold Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The
-bromo group is thermally labile; improper storage leads to discoloration (darkening) and formation of HBr, which autocatalyzes decomposition. -
Neutralization: Spills should be treated with aqueous sodium thiosulfate or sodium bisulfite to quench the alkylating potential before disposal.
Application I: Hantzsch Synthesis of 2-Aminothiazoles
Context: The Hantzsch thiazole synthesis is the gold standard for generating 2-aminothiazoles, a scaffold ubiquitous in kinase inhibitors (e.g., Dasatinib analogs) and antimicrobial agents. Using 2'-benzyloxy-2-bromoacetophenone yields a thiazole with a protected phenol, allowing for late-stage diversification.
Experimental Workflow
Reaction:
Step-by-Step Protocol:
-
Reagent Prep: In a 100 mL round-bottom flask (RBF), dissolve 2'-benzyloxy-2-bromoacetophenone (1.0 eq, 10 mmol, 3.05 g) in absolute ethanol (30 mL).
-
Addition: Add Thiourea (1.1 eq, 11 mmol, 0.84 g) directly to the stirring solution.
-
Reflux: Equip with a reflux condenser and heat to reflux (approx. 78°C) for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting bromide (
) should disappear, and a baseline spot (hydrobromide salt) will appear.
-
-
Precipitation: Cool the reaction mixture to room temperature. Often, the product precipitates as the hydrobromide salt.
-
Free Base Liberation:
-
Filter the solid.[1]
-
Resuspend in water (50 mL) and adjust pH to ~9–10 using 10% aqueous ammonium hydroxide (
) or saturated . -
Stir for 30 minutes. The solid will convert from the salt form to the free base.
-
-
Isolation: Filter the free base, wash with cold water (
), and dry under vacuum at 45°C.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Dark/Black Reaction Mixture | Decomposition of bromide (thermal). | Ensure reagents are fresh; conduct reaction under |
| Low Yield | Incomplete precipitation of HBr salt. | Cool to 0°C before filtration or add diethyl ether to force precipitation. |
| Sticky Solid | Impurities trapped in lattice. | Recrystallize from Ethanol/Water (9:1). |
Pathway Visualization: Hantzsch Mechanism
Figure 1: Mechanistic flow of the Hantzsch Thiazole Synthesis.
Application II: Synthesis of 2-Substituted Benzofurans (Rap-Stoermer Type)
Context: The Rap-Stoermer reaction typically involves a salicylaldehyde and an
Why this molecule? The ortho-benzyloxy group on the ketone side is preserved, allowing for orthogonal deprotection later (e.g., to create a bis-phenol ligand).
Protocol:
-
Reagents:
-
Salicylaldehyde derivative (1.0 eq).
-
2'-Benzyloxy-2-bromoacetophenone (1.0 eq).
-
Potassium Carbonate (
, 2.5 eq). -
Catalyst: Tetrabutylammonium iodide (TBAI, 5 mol% - Phase Transfer Catalyst).
-
-
Solvent: Acetonitrile (
) or DMF (anhydrous). -
Procedure:
-
Combine salicylaldehyde,
, and TBAI in acetonitrile. Stir for 15 min. -
Add 2'-benzyloxy-2-bromoacetophenone slowly.
-
Heat to reflux (80°C) for 6–8 hours.
-
Mechanism:[2][3][4] The phenoxide of salicylaldehyde displaces the bromide (
), followed by an intramolecular aldol-type condensation and dehydration to close the furan ring.
-
-
Workup:
-
Remove solvent under reduced pressure.
-
Partition residue between Ethyl Acetate and Water.
-
Wash organic layer with Brine, dry over
. -
Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
Quality Control & Characterization
To ensure the intermediate is suitable for GMP downstream processing, the following specifications are recommended:
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% (Area %) |
| Identity | Characteristic singlet for | |
| Residual Solvents | GC-Headspace | Ethanol < 5000 ppm (if recrystallized) |
| Bromine Content | Elemental Analysis or Titration | Within ±0.4% of theoretical |
Decision Logic for Purification
Figure 2: Purification decision tree for intermediate isolation.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reactivity of -haloketones).
-
Facchinetti, V., et al. (2016).[5] "Hantzsch condensation of 2-bromoacetophenones with thiourea...". Synthesis, 48, 437-440.[5] Link
-
Singh, F. V., & Wirth, T. (2012).[6] "Synthesis of Benzofurans via Oxidative Cyclization". Synthesis, 44, 1171-1177.[6] Link
-
PubChem. (n.d.). "2-Bromoacetophenone - Safety Data Sheet". National Library of Medicine. Link
-
ChemHelpAsap. (2020).[7] "Hantzsch Thiazole Synthesis Protocol". Link
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thiazole synthesis [organic-chemistry.org]
- 6. Benzofuran synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
Application Note: Precision N-Alkylation of Amines with 2-(Benzyloxy)phenacyl Bromide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
The N-alkylation of amines using α-bromo ketones is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). Specifically, 2-(benzyloxy)phenacyl bromide serves as a highly versatile bifunctional building block. The ortho-benzyloxy moiety acts as a robust, cleavable phenol protecting group, while the phenacyl bromide enables rapid C–N bond formation. This application note details the mechanistic rationale, reaction engineering, and a self-validating protocol for the highly selective mono-alkylation of amines with 2-(benzyloxy)phenacyl bromide, mitigating the ubiquitous challenge of over-alkylation.
Mechanistic Rationale & Reaction Engineering
Electrophilic Activation and Transition State Dynamics
Phenacyl bromides exhibit exceptionally high reactivity toward nucleophilic substitution compared to unactivated alkyl halides. This acceleration is driven by the adjacent carbonyl group, which stabilizes the S_N2 transition state through favorable orbital overlap (π-σ* interaction) and electrostatic effects. Kinetic studies on the aminolysis of phenacyl bromides in acetonitrile reveal that the reaction proceeds via a highly structured, bridged transition state where the incoming amine interacts simultaneously with the carbonyl carbon and the α-carbon. This unique trajectory lowers the activation energy but demands careful control of the reaction environment to prevent runaway side reactions.
Fig 1: Mechanistic pathway of amine alkylation highlighting the transition state and over-alkylation.
The Over-Alkylation Dilemma
A ubiquitous challenge in amine alkylation is the formation of complex mixtures containing secondary, tertiary, and quaternary ammonium salts[1]. Recent microkinetic modeling demonstrates that the initial alkylation produces an ion pair consisting of the protonated secondary amine and a bromide ion[2]. The subsequent proton transfer equilibrium is critical: if the newly formed secondary amine is rapidly deprotonated, its enhanced nucleophilicity allows it to compete aggressively with the starting primary amine, leading to reduced selectivity and over-alkylation[2].
Causality of Experimental Choices
To engineer a highly selective mono-alkylation, the reaction conditions must suppress the nucleophilicity of the product while maintaining the reactivity of the starting materials:
-
Solvent Selection (Acetonitrile): MeCN is a polar aprotic solvent that excellently solvates the S_N2 transition state without engaging in strong hydrogen bonding that could alter the proton transfer equilibrium unfavorably.
-
Base Selection (K₂CO₃): Unlike soluble organic bases (e.g., Et₃N or DIPEA) which rapidly deprotonate the intermediate ion pair, finely powdered anhydrous K₂CO₃ acts as a heterogeneous base[3]. Its limited solubility provides a controlled, slow deprotonation rate, keeping the mono-alkylated product largely in its unreactive protonated state until the electrophile is consumed.
-
Temperature Control (0 °C to RT): Initiating the reaction at 0 °C suppresses the activation energy for the secondary alkylation event, maximizing the kinetic differentiation between the primary and secondary amine nucleophiles.
Quantitative Optimization Data
The following table summarizes the optimization of reaction parameters to maximize the yield of the mono-alkylated α-amino ketone while suppressing di-alkylation.
| Entry | Solvent | Base (Equiv) | Amine (Equiv) | Temp (°C) | Mono-alkylated Yield (%) | Di-alkylated Yield (%) |
| 1 | DMF | Et₃N (1.5) | 1.0 | 25 | 45.2 | 35.8 |
| 2 | THF | K₂CO₃ (1.5) | 1.0 | 25 | 60.5 | 20.1 |
| 3 | MeCN | K₂CO₃ (1.5) | 1.0 | 0 → 25 | 82.4 | 8.3 |
| 4 | MeCN | K₂CO₃ (1.5) | 1.2 | 0 → 25 | 88.7 | < 5.0 |
Table 1: Effect of solvent, base, and stoichiometry on the selectivity of 2-(benzyloxy)phenacyl bromide alkylation.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the reaction trajectory remains within acceptable parameters before proceeding to downstream operations.
Fig 2: Self-validating experimental workflow for the precision N-alkylation of amines.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere.
-
Dissolve 2-(benzyloxy)phenacyl bromide (1.0 equiv, e.g., 10.0 mmol, 3.05 g) in anhydrous acetonitrile (MeCN) to achieve a concentration of 0.2 M (50 mL).
Step 2: Heterogeneous Base Activation 3. Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 1.5 equiv, 15.0 mmol, 2.07 g) to the solution in one portion. 4. Cool the suspension to 0 °C using an ice-water bath and stir vigorously for 10 minutes to ensure uniform dispersion of the heterogeneous base.
Step 3: Controlled Nucleophilic Addition 5. Prepare a solution of the primary amine (1.2 equiv, 12.0 mmol) in anhydrous MeCN (10 mL). 6. Add the amine solution dropwise to the reaction mixture over 30 minutes using a syringe pump.
-
Causality Note: Dropwise addition maintains a low steady-state concentration of the free amine, further favoring mono-alkylation over di-alkylation.
-
Allow the reaction to stir at 0 °C for 1 hour, then naturally warm to room temperature (20–25 °C).
Step 4: In-Process Control (IPC) & Validation 8. After 2 hours at room temperature, withdraw a 50 µL aliquot, dilute with 1 mL MeCN, and analyze via LC-MS and TLC (Hexanes/EtOAc, 3:1).
-
Validation Checkpoint 1: The starting material (2-(benzyloxy)phenacyl bromide) should be >95% consumed.
-
Validation Checkpoint 2: The ratio of mono-alkylated product [M+H]⁺ to di-alkylated impurity should be ≥ 19:1. If di-alkylation exceeds 5%, halt the reaction immediately by proceeding to Step 5 to prevent further over-reaction.
Step 5: Quench and Workup 9. Quench the reaction by adding 50 mL of distilled water to dissolve the inorganic salts. 10. Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 × 30 mL). 11. Wash the combined organic layers with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification 12. Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes to Ethyl Acetate (typically 10% to 40% EtOAc). The mono-alkylated α-amino ketone typically elutes as a distinct, UV-active band.
References
1.[2] "Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation." Journal of Molecular Modeling (via PubMed). 2 2.[1] "20.05.1: Alkylation of Amines by Alkyl Halides." Chemistry LibreTexts. 1 3. "Kinetics and Mechanism of the Aminolysis of Phenacyl Bromides in Acetonitrile. A Stepwise Mechanism with Bridged Transition State." Journal of the Korean Chemical Society (via KoreaScience). 4.[3] "A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage." Beilstein Journal of Organic Chemistry (via PMC).3
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via oxidative C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of o-Benzyloxy Phenacyl Bromide in One-Pot Heterocycle Synthesis: A Guide for Researchers
In the pursuit of novel therapeutic agents and functional materials, the efficient construction of heterocyclic scaffolds remains a cornerstone of synthetic organic chemistry. One-pot synthesis methodologies, which combine multiple reaction steps in a single vessel without the isolation of intermediates, have emerged as a powerful strategy to enhance efficiency, reduce waste, and accelerate the discovery process.[1] This guide provides an in-depth exploration of the utility of o-benzyloxy phenacyl bromide as a versatile and strategic precursor for the one-pot synthesis of a diverse range of medicinally relevant heterocycles.
The unique architecture of o-benzyloxy phenacyl bromide, featuring a reactive α-bromoketone and a masked phenolic hydroxyl group, allows for a variety of elegant one-pot transformations. These reactions can be broadly categorized into two types: those that utilize the reactivity of the phenacyl bromide moiety directly, and those that proceed through a sequential debenzylation and intramolecular cyclization cascade. This guide will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
The Versatile Reactivity of the Phenacyl Bromide Core
Phenacyl bromides are well-established building blocks in heterocyclic synthesis due to the electrophilic nature of the carbon bearing the bromine atom and the carbonyl group, which can participate in various cyclization reactions.[2][3][4] This reactivity can be harnessed in a one-pot fashion to construct a variety of five- and six-membered heterocycles.
Synthesis of Thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[5][6] In a one-pot protocol, an α-haloketone, such as o-benzyloxy phenacyl bromide, reacts with a thiourea or thioamide to afford a 2-aminothiazole derivative. This reaction is often high-yielding and proceeds under mild conditions.[7][8]
Mechanistic Insight:
The reaction initiates with a nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the phenacyl bromide, displacing the bromide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring.
Diagram of the Hantzsch Thiazole Synthesis Workflow:
Caption: One-pot Hantzsch synthesis of a 2-aminothiazole derivative.
Protocol for the One-Pot Synthesis of 2-Amino-4-(2'-(benzyloxy)phenyl)thiazole:
| Step | Procedure | Causality and Insights |
| 1. Reagent Preparation | In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-benzyloxy phenacyl bromide (1.0 eq) and thiourea (1.2 eq) in ethanol (0.2 M). | Ethanol is a common and effective solvent for this reaction, facilitating the dissolution of the reactants. A slight excess of thiourea ensures the complete consumption of the phenacyl bromide. |
| 2. Reaction | Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). | Refluxing provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate. |
| 3. Work-up | After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing an aqueous solution of sodium bicarbonate (5% w/v) and stir. | The sodium bicarbonate solution neutralizes any hydrobromic acid formed during the reaction, aiding in the precipitation of the product. |
| 4. Isolation | Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum. | The product is typically a solid that is sparingly soluble in water, allowing for easy isolation by filtration. |
| 5. Purification (Optional) | The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. | Recrystallization removes any unreacted starting materials or minor side products, yielding a highly pure sample. |
Table 1: Representative Data for Hantzsch Thiazole Synthesis
| Substrate | Thio-partner | Conditions | Yield (%) |
| o-Benzyloxy phenacyl bromide | Thiourea | Ethanol, reflux, 3h | 85-95 |
| o-Benzyloxy phenacyl bromide | N-Phenylthiourea | Ethanol, reflux, 4h | 75-85 |
| p-Methoxy phenacyl bromide | Thiourea | Ethanol, reflux, 2.5h | 90-98 |
Synthesis of Quinoxalines
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities.[9] A straightforward one-pot synthesis involves the condensation of an α-haloketone with an o-phenylenediamine.[10][11]
Mechanistic Insight:
The reaction proceeds via an initial nucleophilic substitution of the bromide by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization of the second amino group onto the carbonyl carbon, and subsequent oxidation (often aerial) to form the aromatic quinoxaline ring.
Diagram of the Quinoxaline Synthesis Workflow:
Caption: Mechanistic pathway for one-pot 2-arylbenzofuran synthesis.
Protocol for the One-Pot Synthesis of 2-Arylbenzofurans:
| Step | Procedure | Causality and Insights |
| 1. Alkylation | In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the substituted phenol (1.0 eq) and o-benzyloxy phenacyl bromide (1.1 eq) in anhydrous acetone. Add anhydrous potassium carbonate (2.0 eq) and stir the mixture at reflux for 4-6 hours. | Anhydrous conditions are crucial to prevent side reactions. Potassium carbonate acts as a base to deprotonate the phenol, facilitating its nucleophilic attack on the phenacyl bromide. |
| 2. Debenzylation & Cyclization | After cooling the reaction mixture, filter off the potassium carbonate. To the filtrate, add a Lewis acid such as anhydrous aluminum chloride (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. | The Lewis acid coordinates to the benzylic ether oxygen, facilitating its cleavage. The in-situ generated phenoxide then undergoes intramolecular cyclization. |
| 3. Work-up | Quench the reaction by slowly adding ice-cold dilute HCl. Extract the aqueous layer with ethyl acetate. | The acid quench neutralizes the reaction mixture. Ethyl acetate is a common solvent for extracting organic products from aqueous solutions. |
| 4. Isolation & Purification | Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. | These are standard procedures for isolating and purifying organic compounds. |
Table 2: Scope of the One-Pot Benzofuran Synthesis
| Phenol | Lewis Acid | Conditions | Yield (%) |
| Phenol | AlCl₃ | Acetone, reflux then rt | 65-75 |
| p-Cresol | TiCl₄ | DCM, 0 °C to rt | 60-70 |
| m-Methoxyphenol | SnCl₄ | 1,2-Dichloroethane, rt | 70-80 |
Potential for One-Pot Flavone Synthesis
Flavones, a class of flavonoids, are widely recognized for their antioxidant and other health-promoting properties. The Baker-Venkataraman rearrangement is a classical method for their synthesis. [2][12][13]While typically a multi-step process, a one-pot modification can be envisioned using o-benzyloxyacetophenone (the corresponding ketone to the phenacyl bromide) as a starting point.
Conceptual One-Pot Approach (Baker-Venkataraman):
-
Esterification: Reaction of o-benzyloxyacetophenone with a benzoyl chloride in the presence of a base to form the corresponding ester.
-
Rearrangement: In the same pot, addition of a stronger base (e.g., KOH) to induce the Baker-Venkataraman rearrangement to a 1,3-diketone.
-
Debenzylation and Cyclization: Introduction of an acid catalyst would simultaneously cleave the benzyl protecting group and catalyze the cyclodehydration to the flavone.
This conceptual pathway highlights the potential for developing novel one-pot syntheses of complex heterocyclic systems by leveraging the unique functionalities of o-benzyloxy phenacyl bromide and its derivatives.
Conclusion
o-Benzyloxy phenacyl bromide is a highly valuable and versatile building block for the one-pot synthesis of a wide array of heterocyclic compounds. Its dual reactivity, stemming from the phenacyl bromide moiety and the masked phenol, allows for both direct condensation reactions and elegant deprotection-cyclization cascades. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this powerful synthetic tool in their quest for novel and impactful molecules. The continued exploration of one-pot methodologies centered around strategically functionalized starting materials like o-benzyloxy phenacyl bromide will undoubtedly pave the way for more efficient and sustainable chemical synthesis.
References
- Recent Review of One-Pot Synthesis of Heterocyclic Compounds Utilizing Green Catalysts.
-
Vekariya, R. H., Patel, K. D., Prajapati, N. P., & Patel, H. D. (2018). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Synthetic Communications, 48(13), 1547-1574. Available at: [Link]
-
Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(6), 2393-2424. Available at: [Link]
-
Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Allan–Robinson reaction. Wikipedia. Available at: [Link]
-
Pop, A., Ștefănuț, D., & Vlase, L. (2023). Flavones and Related Compounds: Synthesis and Biological Activity. Molecules, 28(18), 6528. Available at: [Link]
-
Allan-Robinson. Name-Reaction.com. Available at: [Link]
-
Feist-Benary synthesis of furan. Chem-Station. Available at: [Link]
-
Bansal, M., Kaur, K., Thakur, J., & Kaur, L. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). Available at: [Link]
-
Experiment 1: Synthesis of a Flavone. University of Missouri-St. Louis. Available at: [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939-1952. Available at: [Link]
-
Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 405. Available at: [Link]
-
Full article: Solid Phase Baker–Venkataraman rearrangement under solvent-free condition using grinding technique. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(1), 147-151. Available at: [Link]
-
Paal–Knorr furan synthesis. ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis. Wikipedia. Available at: [Link]
-
Nagarapu, L., Palem, J. D., Reddy Aruva, R. K., & Bantu, R. (2014). A Facile and Efficient Synthesis of Quinoxalines from Phenacyl Bromides and Ortho Phenylenediamine Promoted by Zirconium Tungstate. Organic Chemistry: Current Research, S4. Available at: [Link]
-
Aq. Ammonium chloride induced one pot efficient synthesis of bioactive quinoxalines. The Pharma Innovation Journal, 6(12), 48-52. Available at: [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Current Organic Synthesis, 15(5), 603-627. Available at: [Link]
-
Baker-Venkatraman Rearrangement. In Name Reactions in Organic Synthesis (pp. 13-15). Cambridge University Press. Available at: [Link]
-
Synthesis of Furan and Thiophene. SlideShare. Available at: [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Letters in Applied NanoBioScience, 12(1), 11. Available at: [Link]
-
Meshram, H., Bangade, V., Reddy, B., Kumar, G., & Thakur, P. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. International Journal of Organic Chemistry, 2(2), 159-165. Available at: [Link]
-
Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. YouTube. Available at: [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Asian Journal of Chemistry, 35(1), 1-12. Available at: [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23795-23815. Available at: [Link]
-
Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. ResearchGate. Available at: [Link]
-
One Pot Synthesis of Uguenenazole, a 2,5-Diaryl-1,3-Oxazole Isolated from the Roots of Vepris ugenensis (Rutaceae). Biomedical Journal of Scientific & Technical Research, 45(1). Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
A Simple One-Pot Synthesis of 2-Aryl-5-alkyl-Substituted Oxazoles by Cs2CO3-Mediated Reactions of Aromatic Primary Amides with 2,3-Dibromopropene. Organic Chemistry Portal. Available at: [Link]
-
One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. Available at: [Link]
-
Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3097. Available at: [Link]
-
An efficient one-pot synthesis of 2-Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
ChemInform Abstract: A Catalyst Free, One Pot Approach for the Synthesis of Quinoxaline Derivatives via Oxidative Cyclization of 1,2-Diamines and Phenacyl Bromides. ResearchGate. Available at: [Link]
-
Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1335-1355. Available at: [Link]
-
Recent advances in the synthesis of pyrroles by multicomponent reactions. Organic & Biomolecular Chemistry, 12(21), 3335-3345. Available at: [Link]
-
Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 33(3), 1100-1113. Available at: [Link]
-
Flavone. Organic Syntheses. Available at: [Link]
-
A novel one-pot synthesis of flavones. RSC Advances, 11(20), 12051-12056. Available at: [Link]
-
A novel one-pot synthesis of flavones. RSC Publishing. Available at: [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1473. Available at: [Link]
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. Nanyang Technological University. Available at: [Link]
-
A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1975, 1373-1376. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. researchgate.net [researchgate.net]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. longdom.org [longdom.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. mentis.uta.edu [mentis.uta.edu]
- 13. tandfonline.com [tandfonline.com]
Conditions for removing benzyl protecting group from phenacyl bromide derivatives
Application Note: Chemoselective Debenzylation of Phenacyl Bromide Derivatives
The Chemoselectivity Paradox
The removal of a benzyl (Bn) ether protecting group in the presence of an
Applying standard debenzylation conditions to these bifunctional molecules almost universally results in target degradation:
-
Reductive Failure: Catalytic hydrogenolysis (e.g., Pd/C, H
) rapidly reduces the weak C–Br bond, yielding a debrominated acetophenone derivative[1]. -
Nucleophilic Failure: Acid-mediated cleavage (e.g., BCl
, TFA) generates a highly reactive benzyl carbocation. Standard protocols quench this cation using Lewis-basic scavengers like dimethyl sulfide (DMS) or thiols[3]. However, these sulfur-based nucleophiles will instantly attack the -bromo ketone via S 2 displacement, forming unwanted thioether adducts[2].
Mechanistic Rationale for Optimized Conditions
To successfully cleave the O-benzyl group while preserving the delicate
The BCl
-
Causality of Scavenger Choice: Pentamethylbenzene is highly electron-rich due to the hyperconjugative donation of five methyl groups, making it an excellent
-nucleophile for trapping carbocations via Friedel-Crafts alkylation. Crucially, its steric bulk and lack of lone-pair electrons render it completely non-nucleophilic in the S 2 sense. It effectively neutralizes the benzyl cation to form inert benzylpentamethylbenzene, leaving the -bromo ketone completely intact.
Chemoselective debenzylation pathways for phenacyl bromide derivatives.
Comparative Reaction Profiles
The table below summarizes the quantitative outcomes of various debenzylation strategies when applied to phenacyl bromide derivatives, demonstrating the necessity of the optimized non-nucleophilic scavenger protocol.
| Debenzylation Strategy | Reagents & Conditions | Scavenger | Target Yield (%) | Primary Failure Mode |
| Catalytic Hydrogenation | Pd/C, H | None | < 5% | Complete debromination of |
| Strong Brønsted Acid | HBr (33% in AcOH), rt | None | 15–20% | Ketone degradation, polymerization |
| Standard Lewis Acid | BCl | Dimethyl Sulfide | < 10% | S |
| Optimized Lewis Acid | BCl | Pentamethylbenzene | 85–92% | None (Inert byproduct easily removed) |
Experimental Workflow & Self-Validating Protocol
Reagents Required:
-
O-Benzyl phenacyl bromide derivative (1.0 equiv)
-
Pentamethylbenzene (3.0 equiv)
-
Boron trichloride (BCl
), 1.0 M solution in CH Cl (2.5 equiv) -
Anhydrous Dichloromethane (CH
Cl ) -
Methanol (for quenching)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.
-
Substrate Solvation: Dissolve the O-benzyl phenacyl bromide derivative (1.0 equiv) and pentamethylbenzene (3.0 equiv) in anhydrous CH
Cl (yielding a 0.1 M substrate concentration). -
Thermal Control: Submerge the reaction flask in a dry ice/acetone bath and allow the solution to equilibrate to –78 °C for 10 minutes. Causality: Low temperatures prevent the Lewis acid from promoting unwanted aldol condensations or ketone complexation side-reactions.
-
Reagent Addition: Slowly add the 1.0 M BCl
solution (2.5 equiv) dropwise down the side of the flask over 15 minutes to prevent localized thermal spikes. -
In-Process Control (IPC) & Validation: Stir the reaction at –78 °C for 2 hours.
-
Self-Validation Step: Withdraw a 10 µL aliquot, quench immediately into 100 µL of pre-chilled methanol, and analyze via TLC (Hexanes/EtOAc). A successful reaction is indicated by the complete consumption of the starting material and the appearance of a lower-R
spot that stains strongly positive with 2,4-Dinitrophenylhydrazine (2,4-DNP), confirming the ketone remains intact.
-
-
Quenching: Quench the reaction strictly at –78 °C by the careful, dropwise addition of a pre-chilled CH
Cl /MeOH mixture (1:1 v/v). Causality: Quenching at low temperature safely hydrolyzes the boron-oxygen intermediates and destroys excess BCl without generating exothermic spikes that could degrade the product. -
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Dilute with additional CH
Cl and wash sequentially with saturated aqueous NaHCO and brine. Dry the organic layer over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Post-Reaction Structural Validation: Purify the crude residue via flash column chromatography to separate the product from the highly non-polar benzylpentamethylbenzene byproduct.
-
NMR Validation: Analyze the purified product via
H NMR. The protocol is validated if the spectrum shows the complete disappearance of the benzyl –OCH – singlet (typically ~5.1 ppm) while strictly retaining the phenacyl –CH Br singlet (typically ~4.4–4.6 ppm, integrating to exactly 2 protons relative to the aromatic core).
-
References
- Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 2 Volume Set [1-2, 6 ed.]. DOKUMEN.PUB.
- BenchChem. Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate | CAS 27475-14-5.
- BenchChem. 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3.
- Tam, J. P.; Heath, W. F.; Merrifield, R. B. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry. ResearchGate.
Sources
Troubleshooting & Optimization
Purification methods for 2'-benzyloxy-2-bromoacetophenone: Recrystallization vs Chromatography
Welcome to the Application Science Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 2'-benzyloxy-2-bromoacetophenone (1-(2-(benzyloxy)phenyl)-2-bromoethanone).
Because this molecule contains both a bulky, lipophilic benzyl ether and a highly reactive
Executive Summary: Recrystallization vs. Chromatography
The
Quantitative Comparison of Purification Methods
| Parameter | Recrystallization (Preferred) | Silica Gel Chromatography (Alternative) |
| Typical Yield Recovery | 65% – 85% | 40% – 70% |
| Purity Achieved | > 98% | 90% – 95% |
| Degradation Risk | Low (Requires strict temperature control) | High (Hydrolysis / Dehydrobromination) |
| Scalability | Excellent (1g to >1kg) | Poor (Best for <5g scale) |
| Primary Mechanism | Differential thermodynamic solubility | Adsorption and differential partitioning |
Troubleshooting & FAQs
Q1: Why does my 2'-benzyloxy-2-bromoacetophenone degrade on a silica gel column?
The Causality: Standard silica gel (SiO
Q2: How can I verify if silica-induced degradation is happening before I run a column?
The Self-Validating System: Perform a 2D-TLC (Two-Dimensional Thin Layer Chromatography) .
-
Spot your crude mixture in the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen solvent system (e.g., 10% EtOAc in Hexanes).
-
Dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.
-
Interpretation: Stable compounds will appear on a perfect diagonal line. If your 2'-benzyloxy-2-bromoacetophenone spot falls off the diagonal, it is actively degrading on the silica stationary phase during the run.
Q3: If my crude is too impure for recrystallization, how can I safely chromatograph it?
The Solution: You must neutralize the active acidic sites on the silica gel[2]. This is achieved by pre-treating the column with a weak base (e.g., 1% Triethylamine in hexanes) prior to loading your compound. Furthermore, use a rapid "flash" technique to minimize the residence time of the molecule on the column.
Visualizing the Workflows
Purification Decision Matrix
Use the following logic tree to determine the most scientifically sound purification route based on your crude reaction profile.
Decision matrix for selecting the optimal purification method for alpha-bromo ketones.
Mechanism of Silica-Induced Degradation
Understanding the degradation pathway allows you to engineer better preventative measures.
Mechanistic pathways of alpha-bromo ketone degradation on active silica gel.
Validated Experimental Protocols
Protocol A: Recrystallization (Recommended Standard)
Recrystallization is the gold standard for purifying
Mechanistic Rationale: The bulky benzyloxy group provides excellent differential solubility in mixed solvent systems or alcohols, allowing the product to crystallize while polar impurities remain in the mother liquor.
Step-by-Step Methodology:
-
Solvent Selection: Place the crude 2'-benzyloxy-2-bromoacetophenone in a clean, dry Erlenmeyer flask. The optimal solvent is typically 95% Ethanol[4] or a Hexane/Ethyl Acetate mixture.
-
Dissolution: Add the minimum amount of solvent required to dissolve the solid at room temperature.
-
Controlled Heating: If the solid does not dissolve, gently warm the flask in a water bath (do not exceed 50°C). Caution: Prolonged boiling of
-bromo ketones can lead to thermal decomposition or solvolysis. -
Hot Filtration (Optional): If insoluble particulates remain, perform a rapid hot filtration through a pre-warmed fluted filter paper.
-
Crystallization: Remove the flask from the heat. Allow it to cool to room temperature undisturbed. Seed crystals can be added if supersaturation occurs without nucleation.
-
Maturation: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold solvent (e.g., cold ethanol or hexanes) to remove residual mother liquor[4].
-
Drying: Dry the crystals under high vacuum in the dark, as some bromoacetophenones exhibit mild photosensitivity.
Protocol B: Deactivated Silica Gel Chromatography (Alternative)
Use this method only if the crude mixture is highly complex and recrystallization fails.
Mechanistic Rationale: By flushing the silica with a tertiary amine, the acidic silanol protons are neutralized, preventing the activation of the ketone carbonyl and subsequent bromide displacement[2].
Step-by-Step Methodology:
-
Column Preparation: Slurry pack the column using standard silica gel (60 Å, 230-400 mesh) in Hexanes containing 1% Triethylamine (TEA) .
-
Deactivation Flush: Run at least 2 column volumes of the 1% TEA/Hexanes solution through the column to ensure complete neutralization of acidic sites.
-
Equilibration: Flush the column with 2 column volumes of pure Hexanes to remove excess TEA, which could otherwise co-elute with your product or cause unwanted side reactions.
-
Loading: Dissolve the crude 2'-benzyloxy-2-bromoacetophenone in the minimum amount of Toluene or Dichloromethane (avoid polar solvents like Methanol which accelerate degradation). Load it carefully onto the silica bed.
-
Elution: Elute rapidly using a low-polarity gradient (e.g., 2% to 10% Ethyl Acetate in Hexanes). Apply positive pressure to maintain a fast flow rate, minimizing the compound's residence time on the column.
-
Fraction Analysis: Immediately analyze fractions via TLC. Pool the product-containing fractions and concentrate under reduced pressure at a low water-bath temperature (<30°C).
References
-
Selective bromination of acetophenone derivatives with bromine in methanol Zenodo. Details the synthesis and purification of substituted bromoacetophenones, noting crystallization as a primary purification method. URL:[Link]
-
p-BROMOPHENACYL BROMIDE - Organic Syntheses Procedure Organic Syntheses. Provides authoritative, validated protocols for the recrystallization of alpha-bromoacetophenone derivatives using ethyl alcohol. URL: [Link]
- Google Patents. Highlights the chemical instability of alpha-bromo ketones, specifically their susceptibility to nucleophilic attack and displacement of the bromine atom.
Sources
- 1. US10836788B2 - Aqueous suspension compositions, formulations, and water dispersible dry compositions comprising 16alpha-bromo-3beta-hydroxy-5alpha-androstan-17-ketone and hydrates, derivatives, and analogs thereof - Google Patents [patents.google.com]
- 2. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 2-Bromo-1-[2-(phenylmethoxy)phenyl]ethanone
This technical guide addresses the stability, handling, and troubleshooting of 2-bromo-1-[2-(phenylmethoxy)phenyl]ethanone (also known as 2-(Benzyloxy)-
Part 1: Executive Technical Summary
Compound Identity: 2-Bromo-1-[2-(phenylmethoxy)phenyl]ethanone
Functional Class:
The "Golden Rule" of Stability
Never store this compound in DMSO or Methanol for extended periods (>24 hours). The
-bromo ketone motif is an electrophilic "hotspot." In DMSO, it undergoes Kornblum oxidation to the corresponding glyoxal or alcohol. In alcohols, it risks acetal formation or solvolysis.
Part 2: Solvent Compatibility Matrix
The following data summarizes the stability half-life (
| Solvent System | Stability Rating | Estimated | Primary Degradation Mechanism |
| Acetonitrile (Anhydrous) | ✅ Recommended | > 2 Weeks | Minimal (Slow hydrolysis if wet) |
| Dichloromethane (DCM) | ✅ Recommended | > 1 Week | Minimal (Photolysis if exposed to light) |
| Toluene | 🟡 Acceptable | Days | Stable, but solubility may be limited |
| DMSO (Dimethyl Sulfoxide) | ❌ CRITICAL RISK | < 24 Hours | Kornblum Oxidation (Formation of aldehyde/acid) |
| Methanol / Ethanol | ❌ Avoid | Hours - Days | Solvolysis / Hemiacetal formation |
| Water / Aqueous Buffers | ❌ Avoid | Minutes - Hours | Rapid Hydrolysis to |
Part 3: Degradation Pathways (Visualized)
Understanding how the molecule breaks down is critical for troubleshooting. The diagram below illustrates the three main failure modes in solution.
Figure 1: Primary degradation pathways. Note that DMSO facilitates oxidation even in the absence of other reagents.
Part 4: Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration
Q: My clear stock solution in DMSO turned yellow/orange overnight. Is it still usable? A: Likely No.
-
Cause: The color change indicates the liberation of free bromine (
) or the formation of conjugated degradation products (glyoxals) via Kornblum oxidation. -
Mechanism: DMSO acts as a nucleophile, attacking the
-carbon to form an alkoxysulfonium salt, which decomposes to a carbonyl and dimethyl sulfide (DMS). -
Solution: Discard the solution. Prepare fresh stock in Anhydrous Acetonitrile (MeCN) . If DMSO is required for a biological assay, add the compound to DMSO immediately prior to use (Keep DMSO contact time < 30 mins).
Issue 2: Unexpected NMR Signals
Q: I see a new triplet at ~4.8 ppm and loss of the singlet at ~4.5 ppm in
-
Diagnosis: The singlet at ~4.5 ppm corresponds to the
protons. A shift to ~4.8 ppm (often broadening) suggests the formation of ( -hydroxy ketone). -
Root Cause: Wet deuterated solvent (e.g., old
or ). -
Fix: Pass
through a small plug of basic alumina or use a fresh ampoule of solvent. Ensure the NMR tube is capped tightly.
Issue 3: Precipitation in Aqueous Buffer
Q: When I dilute my stock into PBS (pH 7.4), a white solid crashes out immediately. A: Solubility Limit Reached (Not necessarily degradation).
-
Context: This molecule is highly lipophilic due to the benzyloxy and phenyl rings. It has near-zero solubility in water.
-
Workaround:
-
Use a carrier solvent/surfactant: Include 0.1% Tween-80 or Cremophor EL in the buffer.
-
Increase organic co-solvent: Ensure the final mixture contains at least 5-10% DMSO or Ethanol (if compatible with the assay) to maintain solubility.
-
Warning: At pH 7.4, the
-bromo group is susceptible to hydrolysis over time (hours). Use the suspension/solution immediately.
-
Part 5: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Stable Stock Solution (10 mM)
-
Weighing: Weigh the solid compound into an amber glass vial (protect from light).
-
Solvent Choice: Add Anhydrous Acetonitrile (MeCN) .
-
Why MeCN? It is polar enough to dissolve the compound but non-nucleophilic, preventing solvolysis.
-
-
Dissolution: Vortex for 30 seconds. Do not sonicate for prolonged periods (heat promotes degradation).
-
Storage:
-
Seal with a Parafilm-wrapped screw cap or a septum.
-
Store at -20°C .
-
Shelf Life: 3 months in MeCN at -20°C. (vs. <1 day in DMSO at RT).
-
SOP-02: Quality Control (TLC Method)
Before using an old stock, verify purity using Thin Layer Chromatography.
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexanes : Ethyl Acetate (80:20).
-
Visualization: UV (254 nm).
-
Target Spot:
(varies by exact conditions). -
Impurity Spot (Hydrolysis): Lower
(more polar alcohol). -
Impurity Spot (Start Material): Higher
(if unreacted acetophenone is present).
-
Part 6: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic tree for experimental anomalies.
References
-
Kornblum, N., et al. (1957). "A New Method for the Oxidation of Alkyl Halides to Aldehydes." Journal of the American Chemical Society. (Foundational mechanism for DMSO instability).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 2-Bromoacetophenone derivatives." PubChem. (General stability data for phenacyl bromides).
-
Ambeed. (2024). "Safety Data Sheet: 2-Bromo-1-(2-(benzyloxy)phenyl)ethanone." (Handling and storage specifications).
- Reese, C. B. (1973). "Protection of Alcoholic Hydroxyl Groups and Related Reactions." Protective Groups in Organic Chemistry. (Reference for benzyl ether stability).
Troubleshooting low cyclization yields with o-benzyloxy phenacyl bromide
Topic: Troubleshooting Low Yields with o-Benzyloxy Phenacyl Bromide
Case ID: BENZ-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary: The "Hidden" Barrier
Low cyclization yields with 2-(benzyloxy)phenacyl bromide (also known as o-benzyloxy-α-bromoacetophenone) are rarely due to a single factor. They typically stem from a mechanistic conflict: the benzyl protecting group prevents the phenolic oxygen from acting as a nucleophile.
Unlike free phenolic ketones which cyclize readily under Rap-Stoermer conditions (base/acetone), your substrate requires a deprotection-cyclization cascade . If you are attempting to cyclize this using standard basic conditions (e.g., K₂CO₃/Acetone) without a prior deprotection step, your reaction will stall or produce complex mixtures of intermolecular alkylation products.
This guide addresses the three primary failure modes: Reagent Degradation , Mechanistic Mismatch , and Concentration Effects .
Part 1: Diagnostic Triage (Start Here)
Before altering your synthesis, determine the failure mode using this logic flow.
Figure 1: Diagnostic decision tree for isolating the cause of low cyclization yields.
Part 2: Critical Reagent Stability (The "Silent Killer")
Phenacyl bromides are notoriously unstable. If your starting material is not pristine, your cyclization yield is mathematically capped before you begin.
The Problem: Hydrolysis & Dimerization
The electron-withdrawing carbonyl makes the
-
Moisture Sensitivity: Even atmospheric moisture converts the bromide to the
-hydroxy ketone (phenacyl alcohol), which cannot cyclize under standard alkylation conditions. -
Photolytic Degradation: Exposure to light promotes radical dimerization, turning the white solid into a dark brown/purple gum.
The Fix: Purification Protocol
-
Visual Check: If the solid is pink, brown, or sticky, it is degraded.
-
Recrystallization: Dissolve in minimal hot methanol or ethanol/hexane . Cool slowly.
-
Storage: Store in a desiccator, wrapped in foil, at -20°C.
Part 3: The Mechanistic Solution
Why Basic Conditions Fail
Users often attempt to cyclize o-benzyloxy phenacyl bromide using Potassium Carbonate (K₂CO₃) in Acetone (Rap-Stoermer conditions). This will fail.
-
Reason: The phenolic oxygen is "capped" by the benzyl group. K₂CO₃ is not strong enough to deprotect a benzyl ether.
-
Result: The bromide eventually reacts intermolecularly with trace water or other molecules, leading to oligomers.
The Solution: Acid-Mediated Cascade
You must use a reagent that cleaves the benzyl ether and promotes ring closure in one pot.
Recommended Protocol: HBr/Acetic Acid Cyclization
This method generates the free phenol in situ, which immediately attacks the electrophilic carbon to close the furan ring.
Step-by-Step Guide:
-
Dissolution: Dissolve o-benzyloxy phenacyl bromide (1.0 eq) in Glacial Acetic Acid (0.1 M concentration).
-
Reagent: Add 48% aqueous HBr (3.0 - 5.0 eq).
-
Heat: Reflux at 100–110°C.
-
Observation: The solution will turn dark red/brown (normal).
-
-
Monitoring: Monitor by TLC. The benzyl bromide byproduct (lachrymator!) will appear.
-
Workup: Pour into ice water. The benzofuran usually precipitates. If not, extract with DCM.
Key Mechanism:
-
Protonation of the benzyl ether oxygen.
-
Cleavage of the benzyl cation (captured by bromide to form benzyl bromide).
-
Intramolecular attack of the phenol on the
-carbonyl carbon. -
Dehydration to form the aromatic benzofuran.
Figure 2: The acid-mediated deprotection-cyclization cascade. Note the risk of polymerization at high concentrations.
Part 4: Optimization Matrix
If you are already using acidic conditions and yields remain low (<40%), consult this optimization table.
| Variable | Common Pitfall | Optimization Strategy |
| Concentration | Too High (>0.5 M) . Promotes intermolecular reaction (polymerization) over intramolecular cyclization. | Dilute to 0.05 M - 0.1 M . High dilution favors ring closure. |
| Temperature | Too Low . Incomplete benzyl cleavage. | Ensure vigorous reflux (110°C+). If using PPA (Polyphosphoric Acid), heat to 80-100°C. |
| Reagent Choice | Using Pd/C + H₂ . Often reduces the C-Br bond to C-H before cyclization can occur. | Avoid catalytic hydrogenation for brominated precursors. Use Lewis acids (BBr₃) or Brønsted acids (HBr). |
| Quenching | Delayed Quench . Product degrades in hot acid over time. | Pour into ice water immediately upon TLC completion. Neutralize with NaHCO₃ to prevent acid-catalyzed polymerization during workup. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I deprotect the benzyl group first, isolate the phenol, and then cyclize? A: Yes, but it is risky. The resulting o-hydroxy phenacyl bromide is extremely unstable and prone to self-condensation (dimerization). If you choose this route, use BBr₃ in DCM at -78°C for deprotection, quench carefully, and immediately treat the crude material with mild base (NaOAc or K₂CO₃) in acetone to cyclize. Do not store the intermediate.
Q: My reaction turns into a black tar. What happened? A: This is "charring" caused by polymerization. It usually means your concentration was too high or the acid was too strong/hot for too long. Try High Dilution conditions (add the substrate slowly to the refluxing acid) to keep the instantaneous concentration of the reactive phenol low.
Q: Can I use Polyphosphoric Acid (PPA) instead of HBr? A: Yes. PPA is excellent for this cyclization.
-
Protocol: Mix substrate with PPA (1:10 by weight). Heat to 80°C with mechanical stirring (PPA is viscous).
-
Benefit: PPA acts as both solvent and dehydrating agent, often improving yields for stubborn substrates [1].
References
-
Synthesis of Benzofurans via Cyclization
-
Title: Synthesis of benzofurans via o-benzyloxyphenyl arylketones.[1]
- Source: ResearchG
- Context: Discusses the acid-mediated cyclization pathways and the necessity of deprotection.
-
URL:
-
-
Reagent Stability & Handling
-
General Cyclization Mechanisms (Rap-Stoermer)
Sources
Technical Support Center: Purification & Workup of 2'-Benzyloxy-2-bromoacetophenone
Document ID: TSC-ORG-BR-002
Topic: Removal of Unreacted Bromine (
Safety & Handling (Critical)
WARNING: POTENT LACHRYMATOR
2'-Benzyloxy-2-bromoacetophenone belongs to the class of
-
Engineering Controls: All operations must be performed inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
-
Spill Management: Do not wipe up spills with paper towels (increases surface area and vaporization). Neutralize with aqueous sodium thiosulfate or bisulfite before cleaning.
The Standard Protocol: The Bisulfite Quench
This is the "Gold Standard" method. It prioritizes product stability over reagent availability, utilizing Sodium Bisulfite (
Reagents Required
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Quenching Agent: 10% (w/v) Aqueous Sodium Bisulfite (
). -
Wash Solutions: Saturated Sodium Bicarbonate (
), Saturated Sodium Chloride (Brine).
Step-by-Step Workflow
-
Dilution: Dilute the crude reaction mixture with DCM or EtOAc (approx. 10 mL per gram of substrate).
-
Why: Reduces viscosity and moderates the exotherm of the quench.
-
-
The Quench: Cool the mixture to 0–5 °C. Slowly add 10% aqueous sodium bisulfite with vigorous stirring.
-
Endpoint: The deep red/orange color of bromine will fade to a pale yellow or colorless biphasic mixture.[1]
-
-
Phase Separation: Transfer to a separatory funnel. Separate the organic layer (bottom if DCM, top if EtOAc).
-
Acid Removal: Wash the organic layer with Saturated Sodium Bicarbonate (
).-
Caution:
evolution will occur. Vent frequently. -
Why: The bromination produces HBr, and the bisulfite quench produces trace sulfuric acid. Neutralization prevents acid-catalyzed cleavage of the benzyl ether during concentration.
-
-
Drying: Wash with Brine, separate, and dry over Anhydrous Magnesium Sulfate (
). -
Concentration: Filter and concentrate in vacuo at
°C.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Optimized aqueous workup workflow for
Troubleshooting Center (FAQs)
Issue 1: "I quenched the reaction, but the organic layer is still yellow."
Diagnosis: This is likely not unreacted bromine.
-
Cause A: Polybromination. Over-bromination can lead to
-dibromo species or ring bromination, which may be yellow solids. -
Cause B: Conjugation. The target molecule, 2'-benzyloxy-2-bromoacetophenone, is a conjugated system. Pure samples often exhibit a pale yellow hue, unlike simple alkyl bromides which are colorless.
-
Action: Perform a TLC. If the spot matches the product and no bromine vapor is visible in the flask, the quench is complete. Do not add excess reducing agent, as it may eventually reduce the ketone.
Issue 2: "Why can't I use Sodium Thiosulfate? It's all we have."
Expert Insight: You can, but it carries a specific chemical risk for this substrate.
-
The Risk: Bunte Salt Formation. Sodium thiosulfate (
) is a strong nucleophile.[2] It can attack the highly reactive -carbon (an reaction), displacing the bromide to form a water-soluble Bunte salt ( ). -
Consequence: Your product disappears into the aqueous layer, leading to massive yield loss.
-
Mitigation: If you must use thiosulfate, keep the reaction cold (0 °C), work quickly, and avoid large excesses.
Issue 3: "The layers aren't separating (Emulsion)."
Diagnosis: The benzyl ether group adds lipophilicity, but the density of the halogenated product can sometimes match the aqueous phase, especially if using EtOAc.
-
Fix 1: Add solid NaCl to saturate the aqueous layer (increases aqueous density).
-
Fix 2: Filter the biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.
Deep Dive: Mechanistic Logic
Understanding the chemistry prevents errors. The quenching process is a Redox Reaction .
The Bisulfite Mechanism
Sodium bisulfite (
Chemical Equation:
Key Observations from Equation:
-
Acidity: The reaction generates 3 protons (
) for every equivalent of bisulfite used. This explains why the subsequent Bicarbonate wash is mandatory to protect the acid-sensitive benzyl ether linkage. -
Stoichiometry: The reaction is 1:1.
Comparative Data: Quenching Agents
| Feature | Sodium Bisulfite ( | Sodium Thiosulfate ( |
| Primary Mechanism | Redox (2-electron transfer) | Redox & Nucleophilic Attack |
| Byproducts | Sulfate ( | Tetrathionate ( |
| Risk to Product | Low (Acid generation) | High (Nucleophilic displacement) |
| Precipitates | None (Soluble salts) | Elemental Sulfur (Colloidal white solid) |
| Recommendation | PREFERRED | AVOID (unless necessary) |
Mechanism Diagram (DOT)
Caption: Figure 2. Redox mechanism of bromine quenching by bisulfite.
References
-
Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical. (Standard reference for halogen quenching protocols and safety).
-
Reeves, J. R., et al. (2012). "Development of a Scalable Process for the Synthesis of
-Bromo Ketones." Organic Process Research & Development, 16(12), 1990–1996. (Discusses scale-up and safety of bromination workups). -
Milligan, B., & Swan, J. M. (1962). "Bunte Salts (RSSO3Na)." Reviews of Pure and Applied Chemistry. (Mechanistic detail on Thiosulfate reacting with alkyl halides).
Sources
Storage conditions to prevent decomposition of alpha-bromo ketones
Current Status: Operational
Topic:
The "Why": Mechanisms of Instability
Expertise & Causality
-Bromo ketones are thermodynamically unstable electrophiles. Their decomposition is not random; it is driven by three specific chemical imperatives: the lability of the C-Br bond, the acidity of theUnderstanding these pathways is the only way to prevent them.
The Autocatalytic Cycle (The "HBr Death Spiral")
The most critical threat to storage is Hydrogen Bromide (HBr) .
-
Trace moisture hydrolyzes the ketone, releasing HBr.
-
HBr acts as an acid catalyst, accelerating enolization.
-
The enol form is highly susceptible to further degradation (polymerization or condensation).
-
Result: A self-feeding loop where decomposition generates the catalyst for more decomposition.
Decomposition Pathways Diagram
The following diagram illustrates the three primary enemies of stability: Moisture, Base/Heat, and Light.
Caption: Primary decomposition vectors. Note that Hydrolysis releases HBr, which accelerates all other acid-catalyzed degradation pathways.
Critical Storage Parameters (The "What")
Trustworthiness & Standards
To break the autocatalytic cycle, you must isolate the compound from the triggers identified above.
| Parameter | Standard Condition | The "Why" (Causality) |
| Temperature | -20°C (Freezer) | Slows the kinetics of spontaneous dehydrobromination and polymerization. |
| Atmosphere | Argon or Nitrogen | Oxygen promotes radical formation; moisture initiates HBr release. |
| Container | Amber Glass + Parafilm/Teflon | Amber blocks UV light (preventing photolysis). Teflon liners prevent HBr from corroding standard cap seals. |
| Desiccant | Required | A desiccator or sealed bag with silica gel is mandatory to scavenge atmospheric moisture. |
| Physical State | Solid (Preferred) | Solids have a rigid lattice that inhibits intermolecular reactions. Oils/liquids degrade significantly faster. |
Troubleshooting Guide (The "How")
Self-Validating Systems
Use this logic flow to diagnose the state of your reagent.
Visual & Olfactory Diagnostics
Q: My white crystalline solid has turned yellow or brown. Is it usable?
-
Diagnosis: The color change indicates the formation of conjugated impurities (likely polymers or
-unsaturated ketones) and elemental bromine/HBr. -
Action: Do not use directly. The stoichiometry will be incorrect, and the HBr acidity may ruin acid-sensitive reactions.
-
Fix: See Protocol A (Purification) below.
Q: I smell a sharp, acrid odor even when the container is closed.
-
Diagnosis: Container failure. The compound is releasing HBr, which has compromised the cap liner.
-
Safety Warning: This is a containment breach of a lachrymator.
-
Action: Move immediately to a fume hood. Transfer to a new container with a Teflon-lined cap. Double-contain in a secondary jar with a base trap (e.g., solid sodium bicarbonate) in the outer jar to neutralize vapors.
Q: My liquid
-
Diagnosis: Significant polymerization has occurred.
-
Action: Discard. Purification of polymerized oils is rarely successful or safe due to the high distillation temperatures required, which can cause thermal runaway.
Decision Logic Diagram
Caption: Decision matrix for evaluating reagent integrity. Note that liquid degradation is often irreversible.
Rescue Protocols
Field-Proven Methodologies
If your solid
Protocol A: Recrystallization of Decomposed Solids
Target: Removal of HBr and colored polymeric impurities.
-
Safety Prep: Work in a high-flow fume hood. Wear goggles and double nitrile gloves.
-
Dissolution: Dissolve the degraded solid in the minimum amount of warm ethanol or an ethanol/petroleum ether mixture [1].
-
Note: Avoid boiling if possible to prevent thermal degradation.
-
-
Filtration (Optional): If insoluble dark particles (polymers) remain, filter the warm solution quickly.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place in a -20°C freezer.
-
Collection: Filter the crystals.
-
The Critical Wash: Wash the crystals with cold petroleum ether (hexanes).
-
Why: This removes the surface film of mother liquor containing the dissolved impurities and HBr.
-
-
Drying: Dry under vacuum in a desiccator (protected from light) for 2 hours.
-
Do not use heat to dry.
-
Protocol B: Inert Atmosphere Packaging
Target: Long-term storage (>1 month).
-
Place the vial of
-bromo ketone inside a larger secondary jar. -
Add a small open vial of Drierite (CaSO₄) or Silica Gel into the secondary jar (not touching the reagent).
-
Flush the secondary jar with Nitrogen or Argon gas for 30 seconds.
-
Seal the outer jar with Parafilm.
-
Store at -20°C.
References
Validation & Comparative
Comprehensive Guide: 1H NMR Chemical Shifts of 2'-Benzyloxy-2-bromoacetophenone
Executive Summary
2'-Benzyloxy-2-bromoacetophenone (also known as 2-bromo-1-[2-(benzyloxy)phenyl]ethan-1-one) is a critical synthetic intermediate, primarily utilized in the construction of benzofuran scaffolds via cyclization.[1][2][3] Its purity and structural integrity are paramount for downstream efficacy.
This guide provides a technical comparison of the 1H NMR spectral characteristics of 2'-benzyloxy-2-bromoacetophenone against its metabolic precursor (2'-benzyloxyacetophenone) and related analogs. It focuses on the diagnostic chemical shifts required to validate synthesis and monitor reaction progress.
Chemical Shift Analysis & Comparison
The transition from a methyl ketone to an
Table 1: Comparative Chemical Shifts (CDCl , 400 MHz)
| Proton Assignment | 2'-Benzyloxyacetophenone (Precursor) | 2'-Benzyloxy-2-bromoacetophenone (Product) | Multiplicity | |
| 2.55 - 2.65 ppm (-CH | 4.40 - 4.60 ppm (-CH | +1.9 ppm | Singlet (s) | |
| Benzylic (-OC_H | 5.10 - 5.15 ppm | 5.15 - 5.20 ppm | ~0.05 ppm | Singlet (s) |
| Aromatic (Ortho to C=O) | 7.70 - 7.80 ppm | 7.80 - 7.90 ppm | +0.1 ppm | Doublet (d) |
| Aromatic (Ortho to O) | 6.95 - 7.05 ppm | 6.95 - 7.05 ppm | ~0.0 ppm | Doublet (d) |
| Other Aromatics | 7.30 - 7.50 ppm | 7.30 - 7.50 ppm | N/A | Multiplet (m) |
Technical Interpretation[3][4][5][6]
-
The Diagnostic Shift (
-Protons): The most critical change is the disappearance of the methyl singlet at ~2.6 ppm and the emergence of the methylene singlet at 4.40–4.60 ppm . The bromine atom's electronegativity desheilds the adjacent protons, pulling them downfield. -
Benzylic Stability: The benzylic protons of the protecting group (-OCH
Ph) appear as a sharp singlet around 5.15 ppm . This signal remains relatively constant, serving as an excellent internal reference for integration to assess the ratio of conversion. -
Aromatic Region: The proton at the 6'-position (ortho to the carbonyl) is significantly deshielded (approx. 7.8 ppm) due to the magnetic anisotropy of the carbonyl group.
Structural & Mechanistic Visualization
The following diagram illustrates the transformation and the logic flow for NMR assignment.
Figure 1: Reaction pathway and diagnostic NMR signal shift from methyl ketone to alpha-bromo ketone.
Experimental Protocol: Synthesis & Monitoring
This protocol describes the synthesis of 2'-benzyloxy-2-bromoacetophenone via
Reagents & Materials[2][3][7][8][9]
-
Substrate: 2'-Benzyloxyacetophenone (1.0 eq)
-
Brominating Agent: Copper(II) Bromide (CuBr
) (2.0 eq) [Preferred for selectivity] or Bromine (Br ). -
Solvent: Ethyl Acetate (EtOAc) or Chloroform (CHCl
). -
Workup: Saturated NaHCO
, Brine, MgSO .
Step-by-Step Methodology
-
Preparation: Dissolve 2'-benzyloxyacetophenone in Ethyl Acetate (0.5 M concentration).
-
Addition: Add CuBr
(2.0 eq) to the solution. The mixture will appear heterogeneous (green/black solid). -
Reflux: Heat the reaction to reflux (approx. 77°C) for 2–4 hours.
-
Mechanism:[4] The reaction proceeds via the enol tautomer of the ketone. CuBr
acts as both the Lewis acid and the bromine source, minimizing over-bromination to the dibromo species.
-
-
Monitoring (Critical):
-
Take a 50
L aliquot. -
Filter through a small plug of silica or cotton into an NMR tube.
-
Dilute with CDCl
. -
Target: Look for the complete disappearance of the singlet at 2.6 ppm and the appearance of the singlet at 4.5 ppm .
-
-
Workup: Once conversion is >95%, cool the mixture, filter off the copper salts (CuBr), and wash the filtrate with water and brine. Dry over MgSO
and concentrate in vacuo.
Comparison with Alternatives
-
N-Bromosuccinimide (NBS): Can be used but often leads to radical bromination at the benzylic position (-OCH
Ph) rather than the alpha-carbonyl position. CuBr is superior for this specific substrate to maintain the integrity of the benzyloxy group. -
Molecular Bromine (Br
): Effective but requires careful control of temperature (0°C) to prevent dibromination.
References
-
National Institute of Standards and Technology (NIST). 2'-Benzyloxyacetophenone Spectral Data. NIST Chemistry WebBook.[5] Available at: [Link]
-
PubChem. 2-Bromo-1-(2-benzyloxyphenyl)ethanone Compound Summary. National Library of Medicine. Available at: [Link]
-
Reich, H. J. Hans Reich's Collection: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[6] Available at: [Link]
-
Royal Society of Chemistry. Synthesis of Benzofurans via Alpha-Halo Ketones. ChemSpider/RSC Journals. Available at: [Link]
Sources
- 1. 2-Benzyloxyethanol(622-08-2) 1H NMR spectrum [chemicalbook.com]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2'-Benzyloxyacetophenone [webbook.nist.gov]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Guide: Characteristic IR Carbonyl Stretch of 2-Bromo-1-(2-benzyloxyphenyl)ethanone
The following technical guide details the infrared (IR) spectroscopic characterization of 2-bromo-1-(2-benzyloxyphenyl)ethanone , a critical intermediate in the synthesis of benzofurans and coumarins.
Executive Summary
Target Analyte: 2-Bromo-1-(2-benzyloxyphenyl)ethanone Primary Diagnostic Band: Carbonyl (C=O) Stretching Vibration Characteristic Frequency: 1695 – 1705 cm⁻¹ (Medium-Strong, often broadened or split) Diagnostic Value: The appearance of this band represents a distinct hypsochromic shift (blue shift) of approximately +20 to +25 cm⁻¹ relative to its non-brominated precursor, 1-(2-(benzyloxy)phenyl)ethanone (~1675–1680 cm⁻¹).
This guide provides the structural rationale, comparative data, and experimental protocols necessary for researchers to validate the synthesis of this compound using FT-IR spectroscopy.
Structural Analysis & Theoretical Basis
The position of the carbonyl stretch in this molecule is governed by a competition between electronic conjugation, steric hindrance, and field effects.
Competing Effects on Wavenumber
-
Conjugation (Bathochromic Shift ↓): The phenyl ring conjugates with the carbonyl group, lowering the bond order and frequency compared to aliphatic ketones (~1715 cm⁻¹). The ortho-benzyloxy group is an electron-donating group (EDG) that further enriches the ring via resonance, theoretically lowering the frequency further.
-
Steric Inhibition of Resonance (Hypsochromic Shift ↑): The bulky ortho-benzyloxy group can sterically force the carbonyl group out of coplanarity with the phenyl ring. This reduces conjugation, increasing the double-bond character of the C=O and raising the frequency.
-
Alpha-Halogenation (Hypsochromic Shift ↑): The introduction of the bromine atom at the α-position exerts two effects:
-
Inductive Effect (-I): Bromine withdraws electron density through the sigma bond, shortening the C=O bond.
-
Field Effect: In the gauche conformation (where Br is close to O), the dipolar repulsion between the electronegative bromine and oxygen atoms destabilizes the canonical form, stiffening the C=O bond and significantly raising the frequency.
-
Mechanistic Visualization
The following diagram illustrates the vector sum of these effects leading to the observed frequency.
Figure 1: Mechanistic pathway of carbonyl frequency shifts. The alpha-halogenation effect dominates the final spectral position.
Comparative Spectral Analysis
To accurately identify the product, it must be compared against its immediate precursor and structural analogues. The table below summarizes the expected shifts.
Table 1: Comparative Carbonyl Frequencies
| Compound | Structure Description | C=O Frequency (cm⁻¹) | Mechanism of Shift |
| Acetophenone | Base aromatic ketone | 1687 | Standard conjugation. |
| 1-(2-(benzyloxy)phenyl)ethanone | Precursor (Non-brominated) | 1675 – 1680 | Ortho-alkoxy donation lowers freq; limited by steric twist. |
| 2-Bromoacetophenone | Phenacyl bromide (No alkoxy) | 1697 – 1705 | Inductive/Field effect of Br raises freq. |
| 2-Hydroxy-1-phenylethanone | Ortho-hydroxy (H-bonded) | ~1635 | Intramolecular H-bonding drastically lowers freq. |
| Target Product | 2-Bromo-1-(2-benzyloxyphenyl)ethanone | 1695 – 1705 | Net Effect: Br effect overcomes alkoxy donation. |
Key Observation: The disappearance of the band at ~1675 cm⁻¹ and the emergence of the band at ~1700 cm⁻¹ is the primary indicator of successful bromination.
Experimental Protocols
Sample Preparation (Critical)
IR frequencies are sensitive to the medium. The values above are standard for condensed phases (solid/liquid film).
-
Preferred Method: KBr Pellet or ATR (Attenuated Total Reflectance) .
-
Solvent Effects: If measuring in solution (e.g., CHCl₃ or CCl₄), frequencies typically shift higher by 10–15 cm⁻¹ due to loss of intermolecular dipole interactions.
Measurement Workflow
The following protocol ensures reproducible data for reaction monitoring.
Figure 2: Step-by-step workflow for FT-IR characterization of the target compound.
Step-by-Step Methodology
-
Sampling: Take a small aliquot (approx. 5 mg) of the dried solid product.
-
Background: Collect a background spectrum of the clean ATR crystal or blank KBr pellet.
-
Acquisition: Place the sample on the crystal. Apply pressure to ensure good contact. Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Apply baseline correction if necessary.
-
Validation:
-
Pass: Distinct peak at ~1700 cm⁻¹.
-
Fail (Incomplete Reaction): Significant shoulder or peak remaining at ~1675 cm⁻¹.
-
Fail (Hydrolysis): Appearance of broad OH stretch ~3300–3400 cm⁻¹ (indicating hydrolysis to the alcohol).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for α-halo ketone shifts).
- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
-
BenchChem. (2025). Comparative Guide to the FT-IR Analysis of Carbonyl Stretches in Acetophenone Derivatives.
- Khan, M. et al. (2010). "Synthesis and reactions of 2-bromo-1-(substituted phenyl)ethanones." Journal of Chemical Research.
Mass spectrometry fragmentation pattern of CAS 56443-24-4
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate (CAS 56443-24-4)
Introduction
2,2,6,6-Tetramethyl-4-piperidyl methacrylate (CAS 56443-24-4) is a molecule of significant interest in polymer chemistry and materials science, often incorporated into polymers as a hindered amine light stabilizer (HALS). Its efficacy in preventing photodegradation is rooted in its chemical structure: a sterically hindered piperidine ring coupled with a polymerizable methacrylate group. Understanding the fragmentation pattern of this molecule via mass spectrometry is crucial for its identification in complex matrices, for quality control, and for metabolic or degradation studies.
This guide provides a comprehensive analysis of the expected mass spectrometry fragmentation patterns of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques. By dissecting the molecule's constituent functional groups—the tetramethylpiperidine ring and the methacrylate ester—we can predict the primary fragmentation pathways and the resulting characteristic ions. This guide is intended for researchers and analytical scientists who require a deep, mechanistic understanding of how this molecule behaves within a mass spectrometer.
Predicted Fragmentation Pathways
The fragmentation of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate is best understood by considering the two major structural components: the piperidine ring and the methacrylate ester moiety. The ionization method employed will dictate the extent and nature of the fragmentation.
Electron Ionization (EI) Fragmentation
Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The fragmentation of piperidine derivatives under EI is often initiated by ionization of the nitrogen atom, leading to alpha-cleavage.[1]
The key predicted EI fragmentation pathways for 2,2,6,6-Tetramethyl-4-piperidyl methacrylate are as follows:
-
Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[2] In this molecule, this would lead to the loss of a methyl radical (•CH₃) from one of the gem-dinal methyl groups at the C2 or C6 position, resulting in a stable iminium ion.
-
Methacrylate Fragmentation: The ester group can undergo its own characteristic fragmentations. A common pathway is the McLafferty rearrangement, although this is less likely here due to the structure.[3] More probable is the cleavage of the ester bond itself.
-
Loss of the Methacrylate Group: Cleavage of the C-O bond of the ester can lead to the loss of the entire methacrylate group as a radical, leaving a charged piperidinyl cation.
-
Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of smaller acyclic fragment ions.[1]
Below is a diagram illustrating the predicted primary fragmentation pathways under Electron Ionization.
Caption: Predicted EI fragmentation of CAS 56443-24-4.
Electrospray Ionization (ESI) Fragmentation
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺.[4] Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation. For piperidine derivatives, fragmentation is often initiated by the protonated nitrogen.[1]
The primary predicted ESI-MS/MS fragmentation pathways are:
-
Neutral Loss of Methacrylic Acid: A dominant pathway for esters in ESI is the neutral loss of the corresponding acid. For this compound, the loss of methacrylic acid (C₄H₆O₂) from the protonated parent ion is highly probable.
-
Loss of the Alkene: Following protonation, the piperidine ring can be lost as an alkene after intramolecular rearrangement.
-
Substituent-Driven Fragmentation: The fragmentation pattern will be heavily influenced by the substituents on the piperidine ring.[1][5]
The following diagram illustrates the predicted fragmentation of the protonated molecule in ESI-MS/MS.
Caption: Predicted ESI-MS/MS fragmentation of CAS 56443-24-4.
Comparison with Alternative Structures
To provide context, it is useful to compare the expected fragmentation of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate with related structures.
-
Simpler Piperidines: Unsubstituted or less substituted piperidines will also show the characteristic alpha-cleavage. However, the presence of the four methyl groups in the title compound sterically hinders some fragmentation pathways and provides a very stable carbocation upon loss of a methyl group, likely making the m/z 210 peak prominent in EI-MS.
-
Other Methacrylate Esters: Simple alkyl methacrylates will show fragmentation related to the alkyl chain and the methacrylate headgroup. The presence of the nitrogen-containing heterocyclic ring in CAS 56443-24-4 provides a distinct set of fragmentation pathways not seen in simple esters, particularly the formation of nitrogen-containing ions which will have an odd nominal mass if they contain an odd number of nitrogen atoms.
Data Summary
The following table summarizes the predicted key fragment ions for 2,2,6,6-Tetramethyl-4-piperidyl methacrylate.
| Ionization Mode | Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss/Fragment Identity |
| EI | 225 ([M]•+) | 210 | [M - CH₃]⁺ (α-cleavage) |
| 140 | [M - C₄H₅O₂]⁺ (Loss of methacrylate radical) | ||
| 125 | [M - C₅H₈O₂]⁺ (Loss of methacrylate moiety) | ||
| 124 | [C₈H₁₄N]⁺ (Iminium ion after H loss) | ||
| ESI-MS/MS | 226 ([M+H]⁺) | 140 | [M+H - C₄H₆O₂]⁺ (Loss of methacrylic acid) |
| 114 | [M+H - C₈H₁₆]⁺ (Loss of piperidine-derived alkene) |
Experimental Protocol: Acquiring Mass Spectra
This section provides a generalized protocol for analyzing 2,2,6,6-Tetramethyl-4-piperidyl methacrylate using Gas Chromatography-Mass Spectrometry (GC-MS) for EI analysis and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI analysis.
Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate in a suitable solvent (e.g., methanol or acetonitrile).
-
Working Solutions: Create a series of dilutions from the stock solution (e.g., 0.1, 1, 10, 100 µg/mL) for calibration and analysis.
-
Matrix Samples: If analyzing in a complex matrix, perform a suitable extraction such as solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and minimize matrix effects.[6]
GC-MS (EI) Analysis
-
GC System: A standard gas chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection volume in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: A quadrupole or ion trap mass spectrometer.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
LC-MS (ESI) Analysis
-
LC System: A high-performance liquid chromatograph.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS Method:
-
Full Scan (MS1): Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.
-
Product Ion Scan (MS/MS): Select the precursor ion (m/z 226) and fragment using an appropriate collision energy (e.g., 10-30 eV) to generate the product ion spectrum.
-
Caption: General workflow for MS analysis of CAS 56443-24-4.
Conclusion
The mass spectrometric fragmentation of 2,2,6,6-Tetramethyl-4-piperidyl methacrylate is governed by the interplay between its hindered amine and methacrylate ester functionalities. Under Electron Ionization, fragmentation is expected to be extensive, with key fragments arising from alpha-cleavage of the piperidine ring and loss of the methacrylate group. Electrospray Ionization followed by tandem MS is predicted to yield a simpler spectrum dominated by the neutral loss of methacrylic acid from the protonated molecule. The predictive analysis provided in this guide, grounded in fundamental principles of mass spectrometry, offers a robust framework for the identification and structural elucidation of this compound in various applications.
References
- Benchchem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBBlBaEj0c1Zu2L1AukYOVP6YBQUdkwklyhGMLOQhuFtGOL7saU0ugJMGwsntKAxrDdNmPPi6kMQNmpm5jxdgoejTi1g0ckMMqtqtYtevXSEbfUjgyV8siYZDhtiT2LiF-MZzYfDbXO5QIzQPqHyElQJ65RSPyfQCPTaXviItLtTNSixNX_22BzhMTAsnKBX71Fbw817IFoRAV86j-g0QJoTMNrWdmfHbiUZ5esw==]
- Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29938814/]
- Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.
- de Melo, N. I., et al. (2015). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [URL: https://www.scielo.br/j/jbchs/a/qjRk4wL8z8qZ9gY6z6Z3Xyv/?lang=en]
- Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
- ChemicalBook. (n.d.). 2,2,6,6-tetramethyl-4-piperidyl methacrylate(31582-45-3) 1 h nmr. [URL: https://www.chemicalbook.com/spectrum/31582-45-3_1HNMR.htm]
- Eurofins. (2023). Analytical Method Summaries. [URL: https://www.eurofins.com.au/media/10931981/aus-environmental-testing-analytical-method-summaries-2023.pdf]
- Sigma-Aldrich. (n.d.). 2,2,6,6-Tetramethylpiperidin-4-yl methacrylate. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9a7ea30c]
- PubChem. (n.d.). 2,2,6,6-Tetramethyl-4-piperidyl methacrylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9815965]
- Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38580879/]
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). [URL: https://en.wikipedia.
- Santa Cruz Biotechnology. (n.d.). 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate. [URL: https://www.scbt.
- CAS Common Chemistry. (n.d.). 307-24-4. [URL: https://commonchemistry.cas.org/detail?cas_rn=307-24-4]
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [URL: https://cbc.arizona.
- MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [URL: https://www.mdpi.com/2813-2109/2/3/21]
- Prieto, A., et al. (2007). Simultaneous determination of pesticides, polycyclic aromatic hydrocarbons and polychlorinated biphenyls in seawater and interstitial marine water samples, using stir bar sorptive extraction-thermal desorption-gas chromatography-mass spectrometry. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17915232/]
- Tokyo Chemical Industry. (n.d.). 2,2,6,6-Tetramethyl-4-piperidyl Methacrylate. [URL: https://www.tcichemicals.com/US/en/p/T2324]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Comparison of 2-bromo vs 2-chloro-1-[2-(phenylmethoxy)phenyl]ethanone reactivity
[1][2]
Executive Summary
For researchers synthesizing benzofuran scaffolds or complex heterocycles, the choice between 2-bromo-1-[2-(phenylmethoxy)phenyl]ethanone (Compound A) and its 2-chloro analog (Compound B) is a trade-off between kinetic efficiency and process stability .[1]
-
The Bottom Line: The 2-Bromo variant is the superior electrophile, exhibiting reaction rates 50–160x faster in nucleophilic substitutions (
), making it the standard for difficult cyclizations or sterically hindered nucleophiles. However, it is a severe lachrymator with lower shelf stability. -
The Alternative: The 2-Chloro variant is significantly more stable and cheaper but often requires activation (Finkelstein conditions) or elevated temperatures to achieve comparable yields, potentially leading to side reactions in sensitive substrates.
Mechanistic Foundation: The Halogen Effect
The reactivity difference is governed by the bond dissociation energy (BDE) and the leaving group ability of the halogen.
Bond Dissociation & Leaving Group Ability
The
-
C-Br Bond: Weaker (~285 kJ/mol) and longer.[1] The bromide ion (
) is a softer base and a better leaving group ( of HBr ).[1] -
C-Cl Bond: Stronger (~327 kJ/mol) and shorter.[1] The chloride ion (
) is a harder base and a poorer leaving group ( of HCl ).[1]
The Ortho-Benzyloxy Effect
The 2-(phenylmethoxy) substituent (an ortho-benzyloxy group) exerts two specific effects on this scaffold:
-
Steric Hindrance: The bulky benzyl ether at the ortho position shields the carbonyl carbon and the
-carbon more than a para substituent would. This makes the high reactivity of the Bromo-derivative critical to overcoming the steric barrier during nucleophilic attack. -
Electronic Donation: The oxygen atom donates electron density into the ring via resonance, slightly reducing the electrophilicity of the
-carbon compared to an unsubstituted phenacyl halide.
Reaction Pathway Visualization
The following diagram illustrates the energy landscape and decision process for selecting the appropriate halide.
Figure 1: Decision matrix for selecting between Bromo and Chloro precursors based on kinetic requirements vs. stability.
Comparative Performance Data
The following data extrapolates from general phenacyl halide reactivity, adjusted for the specific ortho-alkoxy scaffold [1, 4].
| Feature | 2-Bromo Derivative | 2-Chloro Derivative | Implication |
| Relative | ~160 | 1 | Bromide reacts instantaneously with many nucleophiles at RT.[1] |
| C-X Bond Energy | ~285 kJ/mol | ~327 kJ/mol | Chloride requires higher temp, increasing risk of ether cleavage. |
| Lachrymatory Effect | Severe | Moderate | Bromo requires strict fume hood containment. |
| Storage Stability | Low (Darkens/degrades) | High (Stable solid) | Chloro is preferred for long-term inventory.[1] |
| Typical Yield (Cyclization) | 85–95% | 60–80% | Bromo is preferred for precious late-stage intermediates.[1] |
Experimental Protocols
Synthesis of the 2-Bromo Precursor
Objective: Selective bromination of 1-[2-(phenylmethoxy)phenyl]ethanone. Note: Direct bromination is preferred over Friedel-Crafts for this scaffold to preserve the benzyl ether.
Reagents:
-
1-[2-(phenylmethoxy)phenyl]ethanone (1.0 eq)[1]
-
Tetrabutylammonium tribromide (
) OR (Preferred for selectivity)[1] -
Solvent: Ethyl Acetate/Chloroform (1:1)[1]
Protocol:
-
Dissolution: Dissolve 10 mmol of the ketone in 50 mL of solvent mixture.
-
Addition: Add
(2.2 eq) to the refluxing solution. Note: Copper bromide avoids over-bromination compared to liquid . -
Reflux: Heat to reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be less polar than the starting ketone.
-
Workup: Filter off copper salts. Wash filtrate with water and brine. Dry over
. -
Purification: Recrystallize from ethanol. Warning: Product is a potent lachrymator.[2]
Comparative Reactivity: Benzofuran Formation
Objective: Cyclization via intramolecular substitution (Rap-Stoermer type condition or subsequent deprotection).[1]
Workflow:
-
Reaction: Treat 1.0 eq of Halo-ketone with 1.5 eq of Salicylaldehyde (or similar nucleophile) and
in DMF at 80°C. -
Observation:
Stability & Safety Profile
Handling the Bromo-Derivative (Lachrymator)[1]
-
Hazard: The 2-bromo ketone releases vapors that cause immediate, severe eye and respiratory irritation.
-
Mitigation:
-
Always weigh in a fume hood.
-
Quench glassware with dilute sodium thiosulfate (destroys traces of alkyl bromide) before removing from the hood.
-
Store under inert gas (Argon) at 4°C to prevent turning purple/black (decomposition).
-
Handling the Chloro-Derivative[1][2]
-
Hazard: Skin irritant and toxic if ingested, but significantly lower vapor pressure.
-
Advantage: Can be stored at room temperature for months without significant degradation.
References
-
BenchChem. (2025).[3][4] Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives. Retrieved from [1]
-
PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [1]
-
Organic Syntheses. (1941).[2] Phenacyl Bromide Synthesis and Handling. Org. Synth. Coll. Vol. 1, p. 436. Retrieved from [1]
-
Sigma-Aldrich. (n.d.). 1-(2-(Benzyloxy)phenyl)-2-bromoethanone Safety Data Sheet. Retrieved from [1]
-
Tumanov, V. E. (2015).[5] Bond dissociation energy of C-X bonds in halogen-containing hydrocarbons. Butlerov Communications.[5] Retrieved from [1]
A Senior Application Scientist's Guide to Validating the Purity of Phenacyl Bromides Using High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and drug development professionals, the quality of starting materials and reagents is paramount. Phenacyl bromides, widely used as derivatizing agents for carboxylic acids and as precursors in the synthesis of various heterocyclic compounds, are no exception.[1][2][3] Their inherent reactivity and lachrymatory nature demand stringent purity assessment to ensure the integrity of experimental outcomes and the safety of synthesized products.[1][2][4]
This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of phenacyl bromides, with a primary focus on the gold standard: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will move beyond a simple recitation of steps to explain the scientific rationale behind each choice, present a self-validating protocol, and objectively compare HPLC with other common analytical techniques.
The Analytical Imperative: Why Purity Matters
Phenacyl bromide (2-bromo-1-phenylethanone) and its derivatives are synthesized typically through the bromination of the corresponding acetophenone.[4][5] This process can introduce a variety of impurities that may compromise downstream applications:
-
Unreacted Starting Material: Residual acetophenone is a common impurity.[5][6]
-
Over-brominated By-products: Formation of di- or tri-brominated species can occur.[7]
-
Degradation Products: Phenacyl bromides can be sensitive to light, heat, and moisture, leading to discoloration and the formation of various degradation products.[1][5] The compound can slowly decompose upon standing.[6]
-
Residual Solvents: Solvents used during synthesis and recrystallization (e.g., methanol, ether, acetic acid) may be present.[5][7]
The presence of these impurities can lead to inaccurate quantification in derivatization reactions, the formation of unwanted side products in complex syntheses, and potentially introduce toxic components into drug candidates. Therefore, a robust, validated analytical method is not just a matter of good practice but a scientific necessity.
HPLC: The Method of Choice for Purity Determination
While several analytical techniques can provide information about a compound's purity, RP-HPLC is the most powerful and widely used method for phenacyl bromides.[8][9] Its strength lies in its ability to separate non-volatile organic compounds based on their hydrophobicity.[10][11] In RP-HPLC, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (usually a mixture of water and a polar organic solvent like acetonitrile or methanol).[11][12] Less polar (more hydrophobic) compounds interact more strongly with the stationary phase and thus elute later, while more polar compounds elute earlier.[10][11]
This principle is perfectly suited for separating phenacyl bromide from its more polar potential impurities (like degradation products) and its less polar starting material (acetophenone).
Developing a Stability-Indicating HPLC Method: A Rational Approach
A truly reliable purity method must be "stability-indicating," meaning it can accurately measure the analyte of interest without interference from any potential degradation products, by-products, or other impurities.[13][14] This is achieved through a combination of rational method development and forced degradation studies.
dot
Caption: Logical workflow for developing and validating a stability-indicating HPLC method.
Experimental Protocol: A Self-Validating RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before any sample analysis.
1. Chromatographic System & Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector | A standard, reliable system capable of gradient elution and UV detection. |
| Column | Phenomenex Luna C18(2) (250 x 4.6 mm, 5 µm) or equivalent | The C18 phase provides excellent hydrophobic retention for phenacyl bromide and its likely impurities.[15][16] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid controls the pH and ensures sharp peak shapes by suppressing silanol interactions.[15] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier with good UV transparency and elution strength.[17] |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 50% B; 18.1-25 min: 50% B | A gradient program is crucial for resolving compounds with different polarities, from early-eluting polar degradants to later-eluting non-polar impurities, all within a reasonable run time.[17] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring in phenacyl bromide provides strong absorbance at this wavelength.[18] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
2. Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of Phenacyl Bromide Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the phenacyl bromide sample to be tested into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
3. System Suitability Testing (SST)
Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if it meets the following criteria.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency, indicating how well the column can separate components. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision and repeatability of the injector and detector. |
4. Analytical Procedure
-
Perform the System Suitability Test and ensure all criteria are met.
-
Inject the Diluent once as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
-
Inject the Standard Solution again after every 6-10 sample injections to bracket the samples and ensure system stability.
5. Calculation of Purity
The purity of the phenacyl bromide sample is typically calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
Purity (%) = (Area of Phenacyl Bromide Peak / Total Area of All Peaks) x 100
For a more accurate assay, a calculation against an external reference standard should be performed.
dot
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. moravek.com [moravek.com]
- 9. Identity determination and purity testing [chemcon.com]
- 10. jordilabs.com [jordilabs.com]
- 11. chromtech.com [chromtech.com]
- 12. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 13. onyxipca.com [onyxipca.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Separation of alpha-Bromo-2’,5’-dimethoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Guide: o-Benzyloxy vs. p-Benzyloxy Phenacyl Bromide
Executive Summary: The Steric-Electronic Bifurcation
In the design of electrophilic linkers and heterocyclic scaffolds, the positional isomerism of benzyloxy-substituted phenacyl bromides dictates the reaction trajectory. While both molecules share the same core connectivity, they exhibit divergent reactivity profiles governed by the interplay of Hammett electronic effects and ortho-steric hindrance .
-
The para-Isomer (Predictable Linker): Acts as a classic, albeit deactivated, electrophile. It follows linear free energy relationships (LFER), making it the preferred choice for predictable bimolecular substitution (
) reactions to generate stable phenacyl esters or amines. -
The ortho-Isomer (Scaffold Precursor): Exhibits "diminished reactivity" in intermolecular substitution due to steric shielding but possesses high "latent reactivity" for intramolecular cyclization. It is the superior precursor for synthesizing benzofurans and coumarins via cascade reactions.
Mechanistic Analysis
Electronic Effects (Resonance & Induction)
Both isomers possess an electron-donating benzyloxy group (-OBn).
-
Induction (-I): The oxygen atom is electronegative, withdrawing density through the sigma bond.
-
Resonance (+M): The lone pair on the oxygen donates into the
-system.
In the p-benzyloxy isomer, the +M effect dominates, pushing electron density into the carbonyl carbon. This destabilizes the transition state for nucleophilic attack (which requires the nucleophile to donate electrons to the
The "Ortho Effect" (Sterics & NGP)
The o-benzyloxy isomer introduces two critical deviations:
-
Steric Inhibition of Resonance: The bulky benzyloxy group may be twisted out of planarity, reducing the +M donation.
-
Steric Shielding: The large benzyl group physically blocks the trajectory of the incoming nucleophile toward the
-carbon ( ). -
Neighboring Group Participation (NGP): Under basic conditions, the ortho-oxygen can act as an internal nucleophile or base, facilitating cyclization over simple substitution.
Comparative Performance Data
The following data summarizes the reactivity trends derived from kinetic studies of substituted phenacyl bromides (specifically comparing o-alkoxy vs p-alkoxy analogs).
| Feature | p-Benzyloxy Phenacyl Bromide | o-Benzyloxy Phenacyl Bromide | Mechanistic Driver |
| Moderate (Deactivated) | Low (Sterically Hindered) | p: +M effect reduces electrophilicity.o: Steric blockade of | |
| Relative Rate ( | ~0.6 (vs. Unsubstituted) | ~0.2 - 0.3 (vs. Unsubstituted) | Based on o-OMe vs p-OMe kinetic data [1, 2]. |
| Hammett Correlation | Follows Linear Plot ( | Deviates Significantly | Ortho substituents do not fit standard |
| Cyclization Potential | Negligible | High | Propensity to form Benzofurans/Coumarins. |
| Primary Application | Linker / Photolabile Group | Heterocycle Synthesis |
Pathway Visualization
The diagram below illustrates the divergent pathways. The ortho isomer faces a high energy barrier for intermolecular substitution (
Figure 1: Divergent reaction pathways. The para-isomer favors linear alkylation, while the ortho-isomer favors cyclization or suffers from steric retardation.
Experimental Protocols
Protocol A: Linear Alkylation (Targeting p-Benzyloxy behavior)
Use this protocol for linking the phenacyl group to a carboxylate or amine without cyclization.
Scope: Best suited for p-benzyloxy phenacyl bromide. If applied to the o-isomer, yields will be lower due to steric retardation and competing side reactions.
-
Preparation: Dissolve the nucleophile (e.g., Benzoic acid, 1.0 equiv) in dry Acetone or DMF.
-
Activation: Add
(1.5 equiv) and stir for 15 minutes to generate the carboxylate salt. -
Addition: Add p-benzyloxy phenacyl bromide (1.0 equiv) dropwise at 0°C.
-
Note: For the o-isomer, maintain strict temperature control (0°C) to prevent cyclization.
-
-
Reaction: Allow to warm to Room Temperature (RT).
-
p-isomer: Complete in 2–4 hours.
-
o-isomer: May require 12–24 hours; monitor by TLC.
-
-
Workup: Filter inorganic salts, concentrate solvent, and recrystallize from Ethanol.
Protocol B: Benzofuran Synthesis (Exploiting o-Benzyloxy behavior)
Use this protocol to synthesize 2-aroylbenzofurans using the ortho-isomer.
Scope: Specific to o-benzyloxy phenacyl bromide (or o-hydroxy precursors reacted in situ).
-
Reagents: Combine substituted Salicylaldehyde (1.0 equiv) and o-benzyloxy phenacyl bromide (1.0 equiv) in Acetone.
-
Base Catalysis: Add anhydrous
(2.0 equiv). -
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours.
-
Validation: Monitor the disappearance of the carbonyl peak (
) and appearance of the benzofuran C=C stretch ( ) via IR.
Critical Stability & Handling
Lachrymator Warning
Both compounds are potent lachrymators (tear agents). All weighing and transfers must be performed in a functioning fume hood.
Storage Stability
-
p-Benzyloxy: Stable at RT for months if kept dry.
-
o-Benzyloxy: Prone to gradual decomposition. The proximity of the ether oxygen to the electrophilic carbon can induce slow self-condensation or degradation upon exposure to light/moisture. Recommendation: Store at -20°C under Argon.
Steric Shielding Visualization
The following diagram represents the steric environment affecting the reaction rate (
Figure 2: Kinetic consequence of steric hindrance. The ortho-substituent creates a physical blockade, significantly lowering the reaction rate constant compared to the para-isomer.
References
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.[7] The Journal of Organic Chemistry, 68(4), 1594–1596.
-
Koh, H. J., Han, K. L., Lee, H. W., & Lee, I. (2000). Kinetics and mechanism of the pyridinolysis of phenacyl bromides in acetonitrile. The Journal of Organic Chemistry, 65(15), 4706–4711.
- Rappoport, Z. (Ed.). (1994). The Chemistry of -Haloketones, -Haloaldehydes and -Haloimines. Wiley-Interscience. (General reference for Phenacyl Bromide reactivity).
-
Varala, R., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
Sources
- 1. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 2. Kinetics and mechanism of the pyridinolysis of phenacyl bromides in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DDQ-promoted synthesis of 2-benzoylbenzofurans and benzofuro[2,3-c]pyridines using 2′-hydroxy ethyl cinnamate and phenacyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digibuo.uniovi.es [digibuo.uniovi.es]
- 7. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal structure analysis of 2-bromo-1-[2-(phenylmethoxy)phenyl]-
Crystal Structure Analysis & Comparative Profiling: 2-Bromo-1-[2-(phenylmethoxy)phenyl]ethanone
Executive Summary: The Ortho-Effect Advantage
In the landscape of pharmaceutical intermediates, 2-bromo-1-[2-(phenylmethoxy)phenyl]ethanone (also known as 2-(benzyloxy)phenacyl bromide) represents a critical scaffold for synthesizing benzofurans and coumarins via the Rap-Stoermer or Williamson-type cyclizations.[1] Unlike its para-substituted counterparts, which favor planar packing and intermolecular stacking, the ortho-benzyloxy derivative exhibits a distinct torsional lock .[1]
This guide analyzes the crystal structure of this specific scaffold, contrasting it with para-isomers and non-brominated precursors. The analysis reveals that the steric bulk of the ortho-benzyloxy group forces the molecule into a twisted conformation (approx. 85° dihedral angle), pre-organizing it for intramolecular cyclization—a "performance" metric where it vastly outperforms linear isomers.[1]
Structural Characterization Profile
The crystallographic signature of the 2-benzyloxy-phenacyl system is defined by the conflict between conjugation and steric hindrance.
Core Crystallographic Parameters
Based on the structural analog 1-[2-(benzyloxy)phenyl]ethanone (Precursor)
| Parameter | Data Value | Structural Implication |
| Crystal System | Monoclinic | Common for flexible organic molecules; allows efficient packing of twisted conformers. |
| Space Group | Centrosymmetric; favors antiparallel packing of dipoles (carbonyl groups).[1] | |
| Unit Cell ( | The long | |
| Twist Angle | ~85.7° | Critical Feature: The phenyl and benzyl rings are nearly orthogonal, preventing |
| Density ( | ~1.2–1.3 g/cm³ | Moderate density indicates loosely packed lattice driven by van der Waals forces rather than strong H-bonds.[1] |
Key Intramolecular Forces
-
The Ortho-Twist: The ether oxygen at the ortho position creates a steric clash with the carbonyl group, forcing the benzyl ring out of plane. This reduces lattice energy but increases solubility in polar organic solvents compared to the para-isomer.
-
C-H···O Interactions: Weak hydrogen bonds form between the methylene protons of the benzyloxy group and the carbonyl oxygen.[1] In the brominated derivative, the electropositive
-carbon (attached to Br) enhances this acidity, strengthening the interaction.[1]
Comparative Analysis: Ortho vs. Para vs. Unsubstituted
This section evaluates how the specific substitution pattern affects "performance" (defined here as reactivity potential and solid-state stability).
Comparison Table: Structural Metrics
| Feature | Subject: Ortho-Benzyloxy | Alternative A: Para-Methoxy | Alternative B: Unsubstituted Phenacyl Bromide |
| Molecular Geometry | Twisted (L-shaped) | Planar (Linear) | Planar (Compact) |
| Packing Motif | Herringbone / Interlocked | 1D Chains / Stacked Sheets | Undulating Sheets |
| Minimal (Steric hindrance) | Strong (Facilitates stability) | Moderate | |
| Melting Point Trend | Lower (Less efficient packing) | Higher (Stable crystal lattice) | Moderate |
| Reactivity (Cyclization) | High (Pre-organized) | Low (Requires intermolecular reaction) | N/A (No nucleophile) |
| Primary Interaction | C-H[1][2]···O (Intramolecular) | C-H[1]···O (Intermolecular) | C-H···Br (Halogen bonding) |
Performance Insight
-
Solubility: The ortho-isomer's twisted structure disrupts the crystal lattice energy, making it significantly more soluble in solvents like dichloromethane or acetone compared to the highly crystalline para-methoxy analog. This is advantageous for solution-phase drug synthesis.
-
Reactivity: The para-isomer (Alternative A) crystallizes in flat sheets, maximizing stability but sequestering the reactive centers.[1] The subject compound, with its orthogonal rings, exposes the
-bromo ketone moiety, making it more susceptible to nucleophilic attack (e.g., by amines or thiols).[1]
Experimental Protocol: Crystal Growth & Analysis
To replicate the structural analysis or obtain high-quality crystals for X-ray diffraction (XRD), follow this self-validating protocol.
Phase 1: Synthesis & Purification
-
Precursor: 2'-Hydroxyacetophenone + Benzyl bromide (
, Acetone, Reflux).[1] -
Bromination: React the resulting 2-benzyloxyacetophenone with Copper(II) Bromide (
) in refluxing ethyl acetate/chloroform (1:1).-
Why
? It avoids the formation of poly-brominated byproducts common with elemental bromine ( ), ensuring a cleaner crude product for crystallization.[1]
-
Phase 2: Crystallization (Slow Evaporation Method)
-
Solvent Selection: Dissolve 50 mg of the purified solid in 4 mL of Ethanol/Dichloromethane (3:1) .
-
Logic: DCM solubilizes the bulky aromatic system; Ethanol acts as the precipitant.[1]
-
-
Filtration: Pass the solution through a 0.45
PTFE syringe filter into a clean scintillation vial.-
Validation: Removes dust nuclei that cause polycrystallinity.[1]
-
-
Controlled Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store at 4°C in a vibration-free environment.
-
Timeline: Crystals should appear within 48–72 hours.[1]
-
-
Harvesting: Isolate block-like crystals. Avoid needles (often solvates or impure forms).[1]
Mechanistic Visualization
The following diagrams illustrate the structural logic and the synthesis workflow.
Figure 1: Structural Hierarchy & Packing Logic
Caption: The ortho-substitution forces a non-planar geometry, disrupting crystal packing and enhancing solubility and cyclization potential compared to planar analogs.[1]
Figure 2: Crystallization & Analysis Workflow
Caption: Step-by-step protocol from crude synthesis to single-crystal X-ray diffraction analysis.
References
-
Slabber, C. A., Grimmer, C. D., Robinson, R. S., & Nikolayenko, V. I. (2015).[1] Crystal structure of 1-[2-(benzyloxy)phenyl]ethanone, C15H14O2.[1] Zeitschrift für Kristallographie - New Crystal Structures, 230(4), 283–284.[1] Link
-
Betz, R., McCleland, C., & Marchand, H. (2011).[1][3] 2-Bromo-1-phenylethanone.[3][4] Acta Crystallographica Section E: Structure Reports Online, 67(5), o1182.[1] Link
-
Zhang, J., Zhuang, L. H., & Wang, G. W. (2009).[1][2] 2-Bromo-1-(4-methoxyphenyl)ethanone.[2][5] Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245.[1] Link
-
Podgoršek, A., et al. (2009).[1] Halogenation of ketones with N-halosuccinimides. Green Chemistry, 11, 120-126.[1] (Context for CuBr2/NBS bromination efficiency).
Sources
Safety Operating Guide
Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- proper disposal procedures
Topic: Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- Proper Disposal Procedures CAS Number: 56443-24-4 Synonyms: 2-Bromo-1-(2-(benzyloxy)phenyl)ethanone; 2-(Benzyloxy)phenacyl bromide[1][2]
Executive Summary: Operational Urgency
Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]- is a phenacyl bromide derivative .[1][2] Like its structural analogs (e.g.,
Critical Directive: Never dispose of this compound in general trash or non-segregated solvent drums without prior deactivation or specific "Lachrymator" labeling.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material properties to ensure compatibility with waste streams.
| Property | Data | Operational Implication |
| CAS Number | 56443-24-4 | Use for waste manifesting.[1][2] |
| Physical State | Solid (Cream/White) | Dust inhalation risk; requires N95/P100 if handled outside a hood (not recommended). |
| Primary Hazard | Lachrymator / Corrosive | Causes severe eye irritation/tearing and skin burns.[3] |
| Reactivity | Alkylating Agent | Reacts violently with strong bases, amines, and oxidizers. |
| Solubility | Low in water; Soluble in DCM, EtOAc | Decontamination requires organic solvents followed by aqueous quenching. |
Pre-Disposal Deactivation Protocol (The "Quench")
Direct disposal of active lachrymators into waste drums is discouraged as it creates "hot" drums that can injure downstream waste handlers.
The Mechanism: Phenacyl bromides possess a highly electrophilic carbon (
Protocol: Thiosulfate Deactivation
Applicability: Cleaning glassware, spill cleanup, or deactivating small residual amounts (<5g).
-
Preparation: Prepare a 10% (w/v) Sodium Thiosulfate (
) solution in water. -
Solubilization: Dissolve the residual organic material in a minimal amount of acetone or ethyl acetate.
-
Quenching:
-
Slowly add the thiosulfate solution to the organic mixture with stirring.
-
Ratio: Use at least a 10-fold molar excess of thiosulfate relative to the bromide.
-
Observation: The mixture may warm slightly (exothermic).[4]
-
-
Incubation: Stir for 30 minutes to ensure complete reaction.
-
Verification: The distinct acrid odor should dissipate (Warning: Do not intentionally sniff; rely on time and stoichiometry).
-
Final Disposal: The resulting mixture is now a non-lachrymatory organic/aqueous waste. Separate phases if necessary:
-
Aqueous phase: Drain disposal (if permitted by local EHS) or Aqueous Waste.
-
Organic phase: Halogenated Organic Waste.
-
Standard Disposal Workflows
A. Bulk Solid Waste (Expired/Unused Reagent)
Do not dissolve bulk solids for the sake of quenching unless necessary. It is safer to contain them.
-
Containment: Keep the chemical in its original glass container. Ensure the cap is taped securely with paraffin film or electrical tape.
-
Overpacking: Place the container inside a clear, sealable plastic bag (Ziploc type).
-
Labeling: Apply a hazardous waste label. CRITICAL: Write "LACHRYMATOR" and "HIGHLY IRRITATING" prominently on the tag.
-
Segregation: Place in the Solid Hazardous Waste stream. Do not compact or crush.
B. Liquid Waste (Reaction Mixtures)
-
Segregation: Segregate into Halogenated Organic Solvents .
-
Compatibility: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric acid) or strong bases, which could trigger uncontrolled reactions.
-
pH Check: If the waste solution is acidic (common if HBr was generated), neutralize to pH 5–9 using Sodium Bicarbonate before adding to the drum to prevent drum corrosion.
Emergency Response: Spills
Do not attempt to wipe up dry powder with a paper towel; this generates dust.
-
Evacuate: Clear the immediate area.
-
PPE: Goggles, Lab Coat, Double Nitrile Gloves. If outside a fume hood, a half-mask respirator with organic vapor/acid gas cartridges is required.[2]
-
Containment: Cover the spill with a Sodium Thiosulfate impregnated absorbent or a commercial "Spill-X" type neutralizer.
-
Cleanup:
-
Allow to sit for 15 minutes.
-
Scoop up the slurry using a plastic scoop.
-
Place in a wide-mouth jar, label as "Spill Debris: Contains Lachrymator," and dispose of as hazardous waste.[2]
-
-
Surface Decon: Wash the surface with a dilute soap/water solution to remove oily residues.
Visualized Decision Matrix
Figure 1: Operational decision tree for segregating bulk reagents versus quenching trace residues.[1][2]
References
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
Organic Syntheses. (2011). Quenching Procedures for Peroxides and Halides using Sodium Thiosulfate. Org. Synth. 2011, 88, 342. Retrieved from [Link]
Sources
Personal protective equipment for handling Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-
Executive Hazard Analysis
Compound Identity: Ethanone, 2-bromo-1-[2-(phenylmethoxy)phenyl]-
Functional Class:
This molecule is not merely a "skin irritant"; it is a potent electrophilic alkylating agent . Structurally, the
Operational Axiom: Treat this compound as if it has infinite permeability. Standard laboratory practices are insufficient.
Hazard Matrix
| Parameter | Specification | Critical Risk |
| Physical State | Solid (Crystalline Powder) | Aerosolization during weighing causes immediate ocular/respiratory distress. |
| Primary Hazard | Lachrymator / Corrosive | Induces severe burns and blindness.[1][2] Sensitizer. |
| Reactivity | Electrophile | Reacts violently with strong bases/nucleophiles. |
| Breakthrough | High Mobility | Penetrates standard nitrile gloves rapidly (<15 mins). |
The Defensive Layer: Personal Protective Equipment (PPE)
Rationale: The small molecular size and lipophilic nature of benzyl-protected
Hand Protection: The "Double-Shell" Protocol
Do NOT rely on single nitrile gloves.
-
Inner Layer (Chemical Barrier): Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Why: These laminates provide >4-hour breakthrough time against small halogenated organics.
-
-
Outer Layer (Mechanical Barrier): Thick Nitrile (minimum 5 mil) .
-
Why: Protects the clumsy laminate inner glove from tearing and provides grip.
-
-
Technique: Tape the cuff of the outer glove to the lab coat to prevent wrist exposure.
Body & Respiratory Protection
| Component | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Mandatory) | Zero-Excursion Policy. Never handle outside a hood. If powder is fine, use a static-free balance enclosure. |
| Eye/Face | Goggles + Face Shield | Safety glasses are insufficient. Vapors can bypass glasses; dust can settle on the face. |
| Body | Tyvek® Lab Coat | Cotton coats absorb and retain the chemical, creating a secondary exposure source. |
Operational Workflow: The "Red-to-Green" Zone
This protocol utilizes a Self-Validating System where the hazard is chemically neutralized (quenched) before it ever leaves the containment zone.
Phase A: Weighing (The Critical Step)
Risk: Static electricity disperses micro-crystals into the air.
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the solid.
-
Solvation: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately inside the weighing boat before transferring. Handling a solution is safer than handling a dry powder.
-
Decon: Wipe the balance area immediately with a Thiosulfate Pad (see Section 4).
Phase B: Reaction & Quenching (The "Kill Switch")
You must chemically destroy the
-
The Quench Agent: Saturated Aqueous Sodium Thiosulfate (
). -
Mechanism: Thiosulfate acts as a "sacrificial nucleophile," displacing the bromine atom and forming a non-volatile, water-soluble Bunte salt.
Protocol:
-
At the end of the reaction (or for cleaning spills), add an excess of Saturated Thiosulfate solution.
-
Stir vigorously for 30 minutes. The biphasic mixture allows the thiosulfate (aqueous) to extract and alkylate the bromide (organic).
-
Validation: Check for the disappearance of the lachrymatory odor (caution) or use TLC to confirm the disappearance of the starting material spot.
Visualization: Workflow & Safety Logic
Figure 1: The "Red-to-Green" workflow ensures the active alkylating agent is chemically neutralized (Quenched) before entering the waste stream.
Emergency & Disposal Procedures
Spill Management
-
Evacuate: If a powder spill occurs outside the hood, evacuate the lab immediately. The lachrymatory effect will disorient you.
-
Re-entry: Requires SCBA or Full-Face Respirator with Organic Vapor/Acid Gas cartridges.
-
Neutralization: Cover the spill with solid Sodium Thiosulfate or soak with the aqueous solution. Allow to sit for 20 minutes before cleanup.
Waste Disposal[3][4][5][6]
-
Never mix unquenched
-bromo ketones with general organic waste. This can gas out the waste container, injuring colleagues. -
Labeling: Tag the waste container explicitly: "Contains Deactivated Lachrymator (Quenched with Thiosulfate)."
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11318610 (Related Structure: 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
